molecular formula C28H35N5O5 B568614 Ala-Phe-Lys-AMC

Ala-Phe-Lys-AMC

Cat. No.: B568614
M. Wt: 521.6 g/mol
InChI Key: UBDSSFSCFSBQIR-TZYHBYERSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ala-Phe-Lys-AMC is a useful research compound. Its molecular formula is C28H35N5O5 and its molecular weight is 521.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N5O5/c1-17-14-25(34)38-24-16-20(11-12-21(17)24)31-27(36)22(10-6-7-13-29)32-28(37)23(33-26(35)18(2)30)15-19-8-4-3-5-9-19/h3-5,8-9,11-12,14,16,18,22-23H,6-7,10,13,15,29-30H2,1-2H3,(H,31,36)(H,32,37)(H,33,35)/t18-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDSSFSCFSBQIR-TZYHBYERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ala-Phe-Lys-AMC: A Fluorogenic Substrate for Plasmin and Gingipain K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ala-Phe-Lys-AMC (Alanine-Phenylalanine-Lysine-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate used for the detection and quantification of the enzymatic activity of plasmin and gingipain K. This tripeptide, linked to the fluorescent aminomethylcoumarin (AMC) group, provides a versatile tool for researchers studying fibrinolysis, bacterial pathogenesis, and for the screening of potential enzyme inhibitors. Upon enzymatic cleavage at the C-terminal side of the lysine residue, the highly fluorescent AMC molecule is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Core Properties and Mechanism of Action

This compound is a synthetic peptide that mimics the natural cleavage sites of plasmin and gingipain K. The substrate itself is largely non-fluorescent. However, when the amide bond between the lysine residue and the AMC moiety is hydrolyzed by a target protease, the free AMC exhibits strong fluorescence. This enzymatic reaction forms the basis of a continuous, real-time assay for protease activity.

Key Features:

  • High Sensitivity: The fluorogenic nature of the assay allows for the detection of low levels of enzyme activity.

  • Specificity: While not exclusively specific, it is a well-established substrate for plasmin and gingipain K.

  • Real-time Kinetics: The continuous nature of the assay allows for the determination of initial reaction velocities and kinetic parameters.

Quantitative Data

EnzymeSubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal pHExcitation (nm)Emission (nm)
PlasminSuc-Ala-Phe-Lys-AMC~200Not ReportedNot Reported7.4 - 8.0360 - 380440 - 460
Gingipain KThis compoundData not availableData not availableData not available~7.5360 - 380440 - 460

Note: Kinetic constants can vary depending on assay conditions (e.g., buffer composition, temperature, ionic strength).

Experimental Protocols

The following are generalized protocols for the use of this compound in fluorometric enzyme assays. It is crucial to optimize these protocols for specific experimental conditions.

I. Plasmin Activity Assay

This protocol is adapted from standard fluorometric protease assays.

A. Materials:

  • Human Plasmin (or sample containing plasmin activity)

  • This compound substrate

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4

  • DMSO (for substrate stock solution)

  • 96-well black microplate

  • Fluorometric microplate reader

B. Reagent Preparation:

  • This compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C, protected from light.

  • Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM). Prepare fresh daily.

  • Enzyme Preparation: Dilute human plasmin in Assay Buffer to the desired concentration. Keep on ice until use.

C. Assay Procedure:

  • Add 50 µL of Assay Buffer to each well of a 96-well plate.

  • Add 20 µL of the plasmin sample or standard to the appropriate wells.

  • For inhibitor screening, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

  • Initiate the reaction by adding 30 µL of the working substrate solution to each well.

  • Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Measure the fluorescence intensity kinetically at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm. Record data every 1-2 minutes for 15-30 minutes.

D. Data Analysis:

  • Determine the rate of reaction (V0) from the linear portion of the fluorescence versus time plot.

  • Convert the fluorescence units to the concentration of released AMC using a standard curve prepared with free AMC.

  • Calculate the enzyme activity, typically expressed in units of pmol of AMC released per minute.

II. Gingipain K Activity Assay

This protocol is designed for measuring the activity of gingipain K from Porphyromonas gingivalis.

A. Materials:

  • Purified Gingipain K or P. gingivalis culture supernatant/cell lysate

  • This compound substrate

  • Assay Buffer: 100 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 10 mM L-cysteine, pH 7.5. The L-cysteine is a reducing agent required for the activity of this cysteine protease.

  • DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

B. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock in DMSO as described for the plasmin assay.

  • Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration.

  • Enzyme Preparation: Prepare the gingipain K sample in Assay Buffer.

C. Assay Procedure:

  • Follow the same steps as the plasmin assay, using the gingipain K specific Assay Buffer and enzyme preparation.

  • The presence of a reducing agent like L-cysteine is critical for gingipain K activity.

D. Data Analysis:

  • The data analysis is analogous to the plasmin assay.

Signaling Pathways and Biological Relevance

Plasminogen Activation Pathway

Plasmin is a key serine protease in the fibrinolytic system, responsible for the breakdown of fibrin clots. It is produced from its inactive zymogen, plasminogen, through the action of plasminogen activators such as tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). The activity of plasmin is tightly regulated by inhibitors like α2-antiplasmin.

Plasminogen_Activation_Pathway Plasminogen Plasminogen (inactive zymogen) Plasmin Plasmin (active enzyme) Plasminogen->Plasmin tPA tPA uPA uPA Fibrin_Clot Fibrin Clot Fibrin_Degradation_Products Fibrin Degradation Products Plasmin->Fibrin_Degradation_Products degrades Alpha2_Antiplasmin α2-Antiplasmin (Inhibitor) Inactive_Complex Inactive Complex Plasmin->Inactive_Complex inhibited by tPA->Plasmin activates uPA->Plasmin activates Fibrin_Clot->Fibrin_Degradation_Products Alpha2_Antiplasmin->Inactive_Complex

Caption: The plasminogen activation pathway, a key component of fibrinolysis.

Gingipain K in Porphyromonas gingivalis Pathogenesis

Gingipain K is a cysteine protease and a major virulence factor of the periodontopathogenic bacterium Porphyromonas gingivalis. It plays a crucial role in the degradation of host tissues, dysregulation of the host immune response, and nutrient acquisition for the bacterium.[2][3]

Gingipain_K_Virulence_Pathway P_gingivalis Porphyromonas gingivalis Gingipain_K Gingipain K (Kgp) P_gingivalis->Gingipain_K secretes Host_Proteins Host Proteins (e.g., fibrinogen, collagen, immunoglobulins) Gingipain_K->Host_Proteins degrades Tissue_Degradation Periodontal Tissue Degradation Host_Proteins->Tissue_Degradation Immune_Dysregulation Immune Dysregulation (e.g., cytokine degradation, complement inactivation) Host_Proteins->Immune_Dysregulation Nutrient_Acquisition Nutrient Acquisition (Heme release) Host_Proteins->Nutrient_Acquisition

Caption: The role of Gingipain K as a key virulence factor in P. gingivalis.

Experimental Workflow

The general workflow for utilizing this compound in a research setting, from hypothesis to data analysis, is outlined below.

Experimental_Workflow Hypothesis Hypothesis Formulation (e.g., compound X inhibits plasmin) Assay_Design Assay Design and Optimization Hypothesis->Assay_Design Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffers, Inhibitors) Assay_Design->Reagent_Prep Assay_Execution Fluorometric Assay Execution (Kinetic Reading) Reagent_Prep->Assay_Execution Data_Acquisition Data Acquisition (Fluorescence vs. Time) Assay_Execution->Data_Acquisition Data_Analysis Data Analysis (V₀, IC₅₀, Ki determination) Data_Acquisition->Data_Analysis Conclusion Conclusion and Interpretation Data_Analysis->Conclusion

Caption: A typical experimental workflow for enzyme analysis using this compound.

Conclusion

This compound is a valuable and sensitive tool for the study of plasmin and gingipain K activity. Its application in a straightforward fluorometric assay allows for high-throughput screening of inhibitors and detailed kinetic analysis. Understanding the principles of the assay, the biological roles of the target enzymes, and proper experimental design are paramount for obtaining reliable and meaningful results in both basic research and drug development endeavors.

References

Probing Proteolytic Activity: A Technical Guide to the Mechanism and Application of Ala-Phe-Lys-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorogenic substrate Alanine-Phenylalanine-Lysine-7-amino-4-methylcoumarin (Ala-Phe-Lys-AMC) is a valuable tool for the sensitive and continuous monitoring of specific proteolytic enzyme activity. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, its primary enzymatic targets, and detailed protocols for its application in quantitative enzyme assays. The guide also presents available kinetic data for analogous substrates to provide a framework for experimental design and data interpretation, alongside visual representations of the underlying biochemical processes and experimental workflows.

Core Mechanism of Action

The utility of this compound as a fluorogenic substrate lies in the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching. The 7-amino-4-methylcoumarin (AMC) fluorophore is conjugated to the C-terminus of the tripeptide Ala-Phe-Lys via an amide bond. In this conjugated state, the fluorescence of the AMC moiety is quenched.

Specific proteases recognize and bind to the tripeptide sequence. Upon enzymatic hydrolysis of the amide bond between the lysine residue and the AMC molecule, the fluorophore is released. The free AMC, when excited by light at its maximum excitation wavelength (typically around 360-380 nm), emits a strong fluorescent signal at its emission maximum (approximately 440-460 nm)[1]. The rate of increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the enzyme under investigation.

The enzymatic cleavage of this compound can be depicted as follows:

G Figure 1. Enzymatic Cleavage of this compound cluster_0 Substrate Complex cluster_1 Cleavage Products This compound This compound (Quenched Fluorescence) Enzyme Protease (e.g., Plasmin) This compound->Enzyme Binding Ala-Phe-Lys Ala-Phe-Lys Enzyme->Ala-Phe-Lys Cleavage AMC Free AMC (Fluorescent) Enzyme->AMC Release

A diagram illustrating the enzymatic cleavage of this compound.

Primary Enzymatic Targets

This compound and its derivatives, such as Succinyl-Ala-Phe-Lys-AMC (Suc-Ala-Phe-Lys-AMC), are recognized substrates for a specific subset of proteases, primarily serine proteases. The key enzymes that cleave this substrate include:

  • Plasmin : A crucial serine protease involved in the fibrinolytic system, responsible for dissolving fibrin blood clots. This compound is a highly sensitive substrate for plasmin and is widely used for assaying its activity[1][2][3][4].

  • Gingipain K (Kgp) : A cysteine protease secreted by the periodontopathic bacterium Porphyromonas gingivalis. It is a major virulence factor in periodontal disease. Suc-Ala-Phe-Lys-AMC is also utilized for assaying gingipain K activity[1][4].

Quantitative Data and Kinetic Parameters

Precise Michaelis-Menten constants (Km) and catalytic rate constants (kcat) for the interaction of this compound with its primary target enzymes are not consistently reported in publicly available literature. However, data from closely related substrates can provide valuable insights for experimental design. It is crucial to note that even minor modifications to the substrate, such as the N-terminal protecting group (e.g., Succinyl), can significantly alter the kinetic parameters.

Table 1: Kinetic Parameters for Analogous Fluorogenic Substrates

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Bovine Trypsin (Cbz-Gly-Arg-NH)₂-RhodamineN/AN/A1,670,000[5]
Human Plasmin (Cbz-Phe-Arg-NH)₂-RhodamineN/AN/AN/A[5]
Human Thrombin (Cbz-Pro-Arg-NH)₂-RhodamineN/AN/AN/A[5]
Human DPPII Lys-Pro-pNAN/AN/A4.1 x 10⁶[6]
Human DPPII Ala-Pro-pNAN/AN/A2.6 x 10⁶[6]
Human DPPII Lys-Ala-pNAN/AN/A0.4 x 10⁶[6]

Note: Data for this compound is not available in the cited literature. The presented data is for substrates with similar characteristics or for the same class of enzymes to provide a relative comparison. N/A indicates that the specific value was not provided in the source.

Experimental Protocols

The following protocols provide a general framework for conducting enzyme activity assays using this compound. These should be optimized for specific experimental conditions, including enzyme concentration, temperature, and buffer composition.

General Assay Workflow

G Figure 2. General Workflow for this compound Enzyme Assay A Prepare Reagents (Buffer, Substrate, Enzyme) B Equilibrate to Assay Temperature A->B C Add Buffer and Substrate to Microplate Wells B->C D Initiate Reaction by Adding Enzyme C->D E Monitor Fluorescence Increase Over Time (Kinetic Read) D->E F Data Analysis (Calculate Initial Velocity) E->F

A flowchart outlining the general steps for an enzyme assay using this compound.
Detailed Protocol for Plasmin Activity Assay

This protocol is adapted from a general fluorometric plasmin activity assay kit.

Materials:

  • This compound substrate

  • Plasmin enzyme (human or other species)

  • Assay Buffer (e.g., 50 mM Tris, pH 7.4, 100 mM NaCl)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm filters.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO. A typical starting concentration is 1-10 mM.

    • Dilute the this compound stock solution in Assay Buffer to the desired final concentrations (a range of concentrations is recommended for kinetic studies).

    • Prepare a stock solution of plasmin in Assay Buffer. The optimal concentration should be determined empirically but can start in the nanomolar range.

  • Assay Setup:

    • To each well of the 96-well microplate, add the appropriate volume of Assay Buffer.

    • Add the diluted this compound solution to each well.

    • Include control wells:

      • Blank: Assay Buffer and substrate, no enzyme.

      • Positive Control: Assay Buffer, substrate, and a known concentration of plasmin.

      • Inhibitor Control (optional): Assay Buffer, substrate, enzyme, and a known plasmin inhibitor (e.g., aprotinin).

  • Reaction Initiation and Measurement:

    • Equilibrate the microplate to the desired assay temperature (e.g., 37°C).

    • Initiate the reaction by adding the plasmin solution to each well (except the blank).

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Plot fluorescence intensity versus time. The initial linear portion of the curve represents the initial reaction velocity (V₀).

    • For kinetic analysis, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Considerations for Gingipain K and TPP-II Assays
  • Gingipain K: As a cysteine protease, its activity is often dependent on a reducing agent. The assay buffer should typically be supplemented with a reducing agent like dithiothreitol (DTT) or L-cysteine.

  • TPP-II: The optimal pH for TPP-II activity can vary. It is advisable to perform initial experiments to determine the optimal pH for the specific enzyme and substrate combination.

Signaling Pathways and Logical Relationships

The application of this compound is primarily in in vitro biochemical assays to determine enzyme activity. However, the enzymes it targets are involved in critical physiological and pathological signaling pathways.

G Figure 3. Physiological Context of Plasmin Activity Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA_uPA tPA / uPA tPA_uPA->Plasminogen Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot Cleavage Extracellular_matrix Extracellular Matrix Degradation Plasmin->Extracellular_matrix Fibrin_degradation Fibrin Degradation Products Fibrin_clot->Fibrin_degradation Cell_migration Cell Migration Extracellular_matrix->Cell_migration

A simplified diagram of the role of plasmin in fibrinolysis and tissue remodeling.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for the real-time monitoring of key proteases like plasmin. While specific kinetic constants for this particular substrate are not extensively documented, the principles of its mechanism of action and the provided experimental protocols offer a solid foundation for its application in research and drug development. The ability to quantify the activity of enzymes involved in critical biological processes such as fibrinolysis and bacterial pathogenesis underscores the importance of this and similar fluorogenic substrates in advancing our understanding of health and disease. Researchers are encouraged to empirically determine the kinetic parameters for their specific experimental systems to ensure the most accurate and reproducible results.

References

The Fluorogenic Substrate Ala-Phe-Lys-AMC: A Technical Guide to its Discovery, Synthesis, and Application in Protease Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorogenic tripeptide substrate, Alanine-Phenylalanine-Lysine-7-amino-4-methylcoumarin (Ala-Phe-Lys-AMC). It details its historical discovery, the chemical principles underlying its function, and its primary applications in the study of proteases, particularly plasmin and gingipain K. This document includes a summary of available quantitative data, detailed experimental protocols for its use in enzyme activity assays, and visual representations of relevant signaling pathways and experimental workflows.

Discovery and History

The development of fluorogenic peptide substrates revolutionized the study of proteolytic enzymes by providing a sensitive and continuous method for measuring their activity. The foundation for substrates like this compound was laid in the late 1970s. A pivotal publication by Pierzchala, Dorn, and Zimmerman in 1979 introduced a novel fluorogenic substrate for plasmin: 7-(N-succinoyl-alanyl-phenylalanyl-lysylamido)-4-methylcoumarin. This research demonstrated the utility of a tripeptide sequence coupled to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC), for creating a highly sensitive and specific assay for plasmin activity.

The core principle lies in the quenching of the AMC fluorophore's fluorescence when it is part of the peptide. Upon enzymatic cleavage of the amide bond between the lysine residue and the AMC molecule, the free AMC fluoresces brightly when excited by light at the appropriate wavelength. This direct relationship between enzymatic activity and fluorescent signal allows for real-time monitoring of enzyme kinetics.

Over time, variations of the original substrate, including N-terminal modifications like methoxysuccinyl (MeOSuc) and succinyl (Suc) groups on the this compound peptide, have been developed to enhance stability and specificity. These substrates have become standard tools in hematology, microbiology, and drug discovery for the characterization of proteases such as plasmin and the bacterial virulence factor, gingipain K.

Data Presentation

Table 1: General Properties of this compound and its Derivatives

PropertyValueReference
Molecular Formula (H-Ala-Phe-Lys-AMC)C₂₈H₃₅N₅O₅
Molecular Weight (H-Ala-Phe-Lys-AMC)521.62 g/mol
Excitation Wavelength (free AMC)360-380 nm[2]
Emission Wavelength (free AMC)440-460 nm[2]

Table 2: Target Enzymes and their Biological Significance

EnzymeSourceBiological Role
PlasminHuman PlasmaKey enzyme in the fibrinolytic system, responsible for dissolving blood clots.
Gingipain KPorphyromonas gingivalisA major virulence factor in periodontal disease, involved in tissue destruction and evasion of the host immune response.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of tripeptide-AMC substrates is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

General Solid-Phase Peptide Synthesis (SPPS) Protocol:

  • Resin Preparation: Start with a rink amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) using a coupling reagent like HBTU/HOBt in the presence of a base such as diisopropylethylamine (DIEA). Add this activated amino acid to the resin to form a peptide bond.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the subsequent amino acids, Fmoc-Phe-OH and Fmoc-Ala-OH.

  • Coupling of 7-amino-4-methylcoumarin (AMC): Following the final deprotection step, couple 7-amino-4-methylcoumarin to the N-terminus of the resin-bound tripeptide.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove the side-chain protecting groups (e.g., Boc from lysine).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide to obtain the final product as a powder.

Enzymatic Activity Assay Protocol

This protocol is a general guideline for measuring the activity of plasmin or gingipain K using a fluorogenic this compound derivative.

Materials:

  • MeOSuc-Ala-Phe-Lys-AMC or Suc-Ala-Phe-Lys-AMC

  • Purified plasmin or gingipain K enzyme

  • Assay Buffer (e.g., for plasmin: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl; for gingipain K: specific buffer as per supplier's recommendation)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM in DMSO). Dilute the stock solution in assay buffer to the desired final concentrations.

  • Enzyme Preparation: Prepare a stock solution of the enzyme in a suitable buffer. Dilute the enzyme to the desired final concentration in the assay buffer immediately before use.

  • Assay Setup:

    • Add 50 µL of the diluted substrate solution to each well of the 96-well plate.

    • To initiate the reaction, add 50 µL of the diluted enzyme solution to each well.

    • For a negative control, add 50 µL of assay buffer instead of the enzyme solution.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (e.g., 380 nm) and emission (e.g., 460 nm) wavelengths.[4]

  • Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (from the negative control wells) from the experimental wells.

    • Plot the fluorescence intensity versus time. The initial rate of the reaction is the slope of the linear portion of this curve.

    • To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Visualization of Signaling Pathways and Workflows

Enzymatic Cleavage of this compound

Enzymatic_Cleavage sub This compound (Non-fluorescent) enzyme Protease (e.g., Plasmin, Gingipain K) sub->enzyme Binding prod1 Ala-Phe-Lys enzyme->prod1 Cleavage prod2 AMC (Fluorescent) enzyme->prod2 Release

Caption: Enzymatic cleavage of this compound by a protease.

Experimental Workflow for Enzyme Activity Assay

Assay_Workflow prep_sub Prepare Substrate Solution (this compound) mix Mix Substrate and Enzyme in 96-well plate prep_sub->mix prep_enz Prepare Enzyme Solution (Plasmin or Gingipain K) prep_enz->mix measure Measure Fluorescence (Ex: 380 nm, Em: 460 nm) mix->measure analyze Analyze Data (Initial Velocity, Kinetic Parameters) measure->analyze

Caption: A typical experimental workflow for an enzyme activity assay.

Plasmin Signaling Pathway in Fibrinolysis

Fibrinolysis_Pathway cluster_activation Activation cluster_degradation Degradation cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin FDPs Fibrin Degradation Products Plasmin->FDPs Inhibitors α2-Antiplasmin PAI-1 Plasmin->Inhibitors inhibited by tPA tPA / uPA tPA->Plasminogen activates tPA->Inhibitors inhibited by Fibrin_clot Fibrin Clot Fibrin_clot->Plasmin cleaves

Caption: Simplified signaling pathway of plasmin in fibrinolysis.

Gingipain K Signaling in Host Cells

GingipainK_Pathway cluster_signaling Intracellular Signaling GingipainK Gingipain K TLR Toll-like Receptor (TLR) GingipainK->TLR activates p38_MAPK p38 MAPK TLR->p38_MAPK activates NFkB NF-κB TLR->NFkB activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-8) p38_MAPK->ProInflammatory_Cytokines leads to production of NFkB->ProInflammatory_Cytokines leads to production of Tissue_Damage Tissue Damage ProInflammatory_Cytokines->Tissue_Damage contributes to

Caption: Gingipain K-mediated pro-inflammatory signaling in host cells.[4]

References

The Fluorogenic Substrate Ala-Phe-Lys-AMC: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of Ala-Phe-Lys-AMC and its Derivatives in Protease Research.

Introduction

Alanine-Phenylalanine-Lysine-7-amido-4-methylcoumarin (this compound) and its N-terminally blocked derivatives, such as Succinyl-Ala-Phe-Lys-AMC (Suc-Ala-Phe-Lys-AMC), are highly sensitive fluorogenic substrates invaluable for the study of specific proteases. These substrates are instrumental in characterizing the activity of enzymes pivotal in physiological and pathological processes, including plasmin and the bacterial virulence factor gingipain K. This technical guide provides a comprehensive overview of the biochemical properties, experimental applications, and relevant signaling pathways associated with this compound, tailored for researchers in drug discovery and the life sciences.

Upon enzymatic cleavage at the C-terminal side of the lysine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released. The resulting fluorescence can be monitored continuously, providing a sensitive and direct measure of enzymatic activity. The excitation and emission maxima for free AMC are in the range of 340-380 nm and 440-460 nm, respectively.

Target Enzymes and Biochemical Data

This compound and its derivatives are primarily recognized and cleaved by two key proteases: plasmin and gingipain K.

Plasmin: A crucial serine protease in the circulatory system, plasmin's primary role is the dissolution of fibrin blood clots (fibrinolysis). Beyond this, it is involved in a variety of physiological and pathological processes including tissue remodeling, inflammation, and cancer metastasis through the activation of matrix metalloproteinases (MMPs).

Gingipain K (Kgp): A cysteine protease secreted by the periodontopathogenic bacterium Porphyromonas gingivalis, gingipain K is a major virulence factor in periodontal disease. It contributes to the destruction of host tissues by degrading extracellular matrix proteins and modulating the host inflammatory response.

While specific kinetic parameters for this compound are not always readily available in the literature, data for similar fluorogenic substrates provide valuable insights into the enzyme-substrate interactions. The following tables summarize representative kinetic constants for plasmin and gingipain K with various fluorogenic substrates.

Table 1: Kinetic Parameters of Plasmin with Fluorogenic Substrates

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Boc-Val-Leu-Lys-AMC~100--
Boc-Glu-Lys-Lys-MCA~100--
Z-His-Glu-Lys-MCA---

Table 2: Kinetic Parameters of Gingipain K with Fluorogenic Substrates

SubstrateKm (µM)Vmax (units min⁻¹)Reference
(L)-form His-Glu-Lys-containing peptide10.328.50 x 10⁵
Z-His-Glu-Lys-MCA--
Z-Glu-Lys-MCA--

Experimental Protocols

The following are detailed methodologies for performing fluorometric activity assays for plasmin and gingipain K using this compound or its derivatives.

Fluorometric Plasmin Activity Assay

This protocol is adapted from standard fluorometric protease assay procedures.

Materials:

  • Human Plasmin (or other source)

  • Suc-Ala-Phe-Lys-AMC (or similar fluorogenic substrate)

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader with excitation at ~360 nm and emission at ~450 nm

Procedure:

  • Substrate Preparation: Prepare a stock solution of Suc-Ala-Phe-Lys-AMC in DMSO (e.g., 10 mM). Dilute the stock solution in Assay Buffer to the desired final working concentration (e.g., 10-100 µM). Protect the substrate solution from light.

  • Enzyme Preparation: Prepare a stock solution of plasmin in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). Just before the assay, dilute the plasmin stock solution in cold Assay Buffer to the desired final concentration. Keep the enzyme on ice.

  • Assay Setup:

    • Add Assay Buffer to all wells of the 96-well plate.

    • Add the diluted plasmin solution to the sample wells. For negative control wells, add Assay Buffer instead of the enzyme solution.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate the Reaction: Add the diluted substrate solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 100-200 µL).

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a kinetic mode using a fluorescence microplate reader. Record measurements every 1-2 minutes for a period of 15-30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Subtract the background fluorescence (from wells without enzyme) from the sample readings.

    • Enzyme activity can be calculated by converting the rate of fluorescence increase to the rate of substrate hydrolysis using a standard curve of free AMC.

Fluorometric Gingipain K Activity Assay

This protocol is based on methodologies for assessing gingipain K activity from P. gingivalis.

Materials:

  • Purified Gingipain K or P. gingivalis culture supernatant/lysate

  • Suc-Ala-Phe-Lys-AMC

  • Assay Buffer: e.g., 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.6, containing a reducing agent such as 10 mM L-cysteine.

  • DMSO for substrate stock solution

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Ex/Em = ~360/450 nm)

Procedure:

  • Substrate Preparation: Prepare a stock solution of Suc-Ala-Phe-Lys-AMC in DMSO (e.g., 10 mM). Dilute the stock solution in Assay Buffer to the desired final working concentration (e.g., 50 µM). Protect from light.

  • Enzyme Preparation:

    • If using purified gingipain K, dilute it to the desired concentration in Assay Buffer.

    • If using bacterial samples, prepare culture supernatants or cell lysates and determine the protein concentration. The assay buffer should contain a reducing agent to ensure the catalytic cysteine residue of gingipain K is in its active state.

  • Assay Setup:

    • Add the Assay Buffer to the wells of a 96-well plate.

    • Add the gingipain K sample to the designated wells. For a negative control, use heat-inactivated enzyme or buffer alone.

    • Pre-incubate the plate at 37°C for 10 minutes to allow for enzyme activation.

  • Initiate the Reaction: Add the diluted substrate solution to each well to start the reaction.

  • Fluorescence Measurement: Monitor the fluorescence kinetically as described in the plasmin assay protocol.

  • Data Analysis: Analyze the data as described for the plasmin assay to determine the enzymatic activity.

Signaling Pathways and Experimental Workflows

This compound is a valuable tool for investigating the roles of plasmin and gingipain K in complex biological signaling cascades.

Plasmin-Mediated Activation of Matrix Metalloproteinases (MMPs)

Plasmin plays a critical role in extracellular matrix (ECM) remodeling by activating MMPs, which are a family of zinc-dependent endopeptidases. This activation cascade is crucial in processes like wound healing, angiogenesis, and tumor invasion. The general workflow for studying this pathway often involves cell culture models where the activation of pro-MMPs to their active forms is monitored in the presence of plasminogen and plasminogen activators.

An In-depth Technical Guide to the Enzyme Kinetics of Ala-Phe-Lys-AMC and Related Fluorogenic Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzyme kinetics associated with the fluorogenic substrate Alanine-Phenylalanine-Lysine-7-amino-4-methylcoumarin (Ala-Phe-Lys-AMC) and its derivatives. This document details the core principles of its use in enzyme assays, presents available quantitative kinetic data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to this compound as a Fluorogenic Substrate

This compound is a synthetic tripeptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is relatively non-fluorescent due to the quenching effect of the peptide moiety. Upon enzymatic cleavage of the amide bond between the lysine residue and the AMC group, the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to the enzymatic activity, allowing for sensitive and continuous monitoring of the reaction kinetics. This principle forms the basis of its application in assays for various proteases.

The primary enzyme target for this compound and its acylated variants, such as Succinyl (Suc)-Ala-Phe-Lys-AMC and Methoxysuccinyl (MeOSuc)-Ala-Phe-Lys-AMC, is plasmin , a key serine protease in the fibrinolytic system. Additionally, these substrates have been shown to be effective for assaying the activity of other proteases, including gingipain K , a cysteine protease from Porphyromonas gingivalis, and tripeptidyl peptidase II (TPP2) , a large cytosolic serine exopeptidase.

Core Principles of Enzyme Kinetics with this compound

The enzymatic hydrolysis of this compound follows Michaelis-Menten kinetics. The initial velocity (V₀) of the reaction is measured by monitoring the increase in fluorescence over time. By varying the substrate concentration ([S]) and measuring the corresponding initial velocities, the key kinetic parameters—the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ)—can be determined.

  • Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme. A lower Kₘ indicates a higher affinity.

  • Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • kₖₐₜ (Catalytic Constant or Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time. It is calculated as Vₘₐₓ / [E], where [E] is the total enzyme concentration.

  • kₖₐₜ/Kₘ (Catalytic Efficiency): This ratio is a measure of the enzyme's overall efficiency in catalyzing the reaction with a specific substrate.

The fluorescence of the liberated AMC is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm. A standard curve using known concentrations of free AMC is essential to convert the relative fluorescence units (RFU) into the molar concentration of the product formed.

Data Presentation: Enzyme Kinetic Parameters

Quantitative kinetic data for the hydrolysis of this compound and similar fluorogenic substrates by their target enzymes are summarized below. It is important to note that specific kinetic constants for this compound are not always readily available in the literature; therefore, data for closely related substrates are included to provide a comparative context.

EnzymeSubstrateKₘ (µM)kₖₐₜ (s⁻¹)kₖₐₜ/Kₘ (M⁻¹s⁻¹)Reference
Plasmin D-Val-Leu-Lys-AMC~10-20Not ReportedNot Reported
Gingipain K (Kgp) Z-His-Glu-Lys-MCANot ReportedNot Reported> Z-Phe-Lys-MCA
Gingipain K (Kgp) Z-Glu-Lys-MCANot ReportedNot Reported> Z-Phe-Lys-MCA
Gingipain R (RgpB) L-Arg-AMC30 x higher than Z-Arg-AMC3 x lower than Z-Arg-AMC~100 x lower than Z-Arg-AMC
Tripeptidyl Peptidase II (Human) Ala-Ala-Phe-pNANot ReportedNot ReportedNot Reported
Tripeptidyl Peptidase II (Human) Ala-Ala-Ala-pNALower than AAF-pNALower than AAF-pNANot Reported

Note: MCA (4-methyl-coumaryl-7-amide) and pNA (p-nitroanilide) are alternative reporter groups to AMC.

Experimental Protocols

The following are detailed methodologies for performing enzyme kinetic assays using this compound and its analogs. These protocols can be adapted based on the specific enzyme and experimental conditions.

General Reagent and Equipment Preparation
  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in an appropriate buffer and store at -80°C. The final enzyme concentration in the assay will depend on its activity and should be determined empirically to ensure a linear reaction rate.

  • Substrate Stock Solution: Dissolve this compound (or its derivative) in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store protected from light at -20°C.

  • Assay Buffer: The composition of the assay buffer is critical and should be optimized for the specific enzyme.

    • For Plasmin: A common buffer is 50 mM Tris-HCl, 100 mM NaCl, pH 7.4-8.0.

    • For Gingipain K: A typical buffer is 200 mM Tris, 5 mM CaCl₂, 150 mM NaCl, pH 7.6, supplemented with a reducing agent like 10 mM L-cysteine.

    • For TPP2: A buffer such as 50 mM HEPES, pH 7.5, can be used.

  • AMC Standard Solution: Prepare a stock solution of 7-amino-4-methylcoumarin in DMSO. A series of dilutions in the assay buffer should be prepared to generate a standard curve.

  • 96-Well Plate: Use black, flat-bottom 96-well plates to minimize background fluorescence and light scattering.

  • Fluorescence Plate Reader: A plate reader capable of excitation at ~380 nm and emission at ~460 nm is required.

Plasmin Activity Assay Protocol

This protocol is adapted from a standard fluorometric plasmin assay.

  • Prepare AMC Standard Curve:

    • Dilute the AMC stock solution in assay buffer to prepare a series of standards (e.g., 0, 2.5, 5, 10, 15, 20 µM).

    • Add 100 µL of each standard to separate wells of the 96-well plate.

    • Measure the fluorescence (Ex/Em = 380/460 nm).

    • Plot the fluorescence intensity versus AMC concentration to generate the standard curve.

  • Prepare Reaction Wells:

    • Prepare serial dilutions of the this compound substrate in the assay buffer to achieve a range of final concentrations (e.g., 0-200 µM).

    • Add 50 µL of each substrate dilution to the wells.

    • Include a "no enzyme" control for each substrate concentration to measure background hydrolysis.

  • Initiate the Reaction:

    • Prepare a solution of plasmin in the assay buffer at a concentration that will yield a linear rate of product formation.

    • Add 50 µL of the plasmin solution to each well to start the reaction. The final volume in each well will be 100 µL.

  • Measure Fluorescence:

    • Immediately place the plate in the fluorescence plate reader, pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity kinetically over a period of time (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.

    • Convert the V₀ from RFU/min to µM/min using the slope of the AMC standard curve.

    • Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Kₘ and Vₘₐₓ.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving plasmin and TPP2, as well as a typical experimental workflow for enzyme kinetic analysis.

Signaling Pathways

Plasmin_Signaling_Pathway cluster_activation Activation Plasminogen Plasminogen Plasmin Plasmin tPA tPA tPA->Plasmin activates uPA uPA uPA->Plasmin activates FDPs Fibrin Degradation Products (FDPs) Plasmin->FDPs degrades Fibrin Fibrin PAI1 PAI-1 PAI1->tPA inhibits PAI1->uPA inhibits

Caption: The Fibrinolytic Pathway involving Plasmin activation.

TPP2_Signaling_Pathway Ub_Proteins Ubiquitinated Proteins Proteasome 26S Proteasome Ub_Proteins->Proteasome degradation Peptides Peptides Proteasome->Peptides TPP2 Tripeptidyl Peptidase II (TPP2) Peptides->TPP2 hydrolysis Tripeptides Tripeptides TPP2->Tripeptides ERK_Pathway ERK1/2 Signaling TPP2->ERK_Pathway modulates AminoAcids Amino Acids Tripeptides->AminoAcids further degradation

Caption: TPP2 in the Proteasomal Degradation and ERK Signaling Pathways.

Experimental Workflow

Ala-Phe-Lys-AMC Substrate Specificity Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorogenic peptide substrate, Alanine-Phenylalanine-Lysine-7-amido-4-methylcoumarin (Ala-Phe-Lys-AMC), and its derivatives serve as valuable tools in the study of protease activity. This technical guide provides a comprehensive overview of the substrate specificity profile of this compound, focusing on its primary enzymatic targets. We delve into the available quantitative data, detail experimental protocols for its use, and explore its applications in drug discovery and diagnostics. This document is intended to be a resource for researchers employing this substrate in their experimental workflows.

Introduction

Fluorogenic peptide substrates are essential reagents in protease research, enabling sensitive and continuous monitoring of enzyme activity. The cleavage of the amide bond between the peptide and the fluorophore, 7-amido-4-methylcoumarin (AMC), results in a significant increase in fluorescence, which can be readily quantified. The peptide sequence of the substrate is the primary determinant of its specificity for a particular protease. This compound is a tripeptide substrate that has been predominantly characterized as a substrate for the serine protease plasmin and the cysteine protease gingipain K.[1] Understanding the specificity of this substrate is crucial for the accurate interpretation of experimental results and for its effective application in drug development and clinical diagnostics.

Enzyme Specificity Profile

The this compound substrate is primarily recognized and cleaved by proteases that exhibit a preference for a lysine residue at the P1 position (the amino acid residue immediately preceding the scissile bond).

Primary Targets
  • Plasmin: Plasmin is a crucial serine protease involved in the fibrinolytic system, responsible for the degradation of fibrin blood clots. Its substrate specificity is more tightly regulated than once thought, with interactions at subsites from S4 to S2' playing a significant role in catalysis.[2] While this compound is a known substrate for plasmin, other sequences such as D-Val-Leu-Lys-AMC have been reported as being more selective.[3] The succinylated (Suc-Ala-Phe-Lys-AMC) and methoxysuccinylated (MeOSuc-Ala-Phe-Lys-AMC) forms are also highly sensitive substrates for plasmin.

  • Gingipain K (Kgp): Gingipain K is a cysteine protease produced by the periodontopathogenic bacterium Porphyromonas gingivalis. It is a major virulence factor in periodontal disease. Gingipain K exhibits a strong preference for cleaving proteins on the C-terminal side of lysine residues. This compound and its derivatives are effectively cleaved by gingipain K.[1] The detection of gingipain K activity using such substrates is a potential diagnostic marker for periodontitis.

Quantitative Kinetic Data

Obtaining precise kinetic constants (Km and kcat) for the interaction of this compound with a wide range of proteases is challenging due to the limited availability of such data in the public domain. The following table summarizes the available quantitative information for enzymes that are known to cleave this substrate or substrates with similar sequences. It is important to note that assay conditions can significantly influence these values.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
PlasminLys-Thr-Phe-Lys-ferrocenylNot ReportedNot Reported6.3 x 10⁴(Based on similar sequence)
Gingipain KZ-His-Glu-Lys-MCAHighHighHigh(Qualitative high activity)
Gingipain KZ-Glu-Lys-MCAHighHighHigh(Qualitative high activity)

Note: "High" indicates that the referenced literature describes the substrate as having high sensitivity or a high catalytic efficiency without providing specific numerical values. Z- and -MCA denote benzyloxycarbonyl and 4-methylcoumaryl-7-amide, respectively, which are structurally and functionally similar to the unmodified N-terminus and the AMC fluorophore.

Cross-Reactivity and Negative Selectivity

Experimental Protocols

The following provides a generalized protocol for a fluorometric protease assay using this compound. This should be optimized for the specific enzyme and experimental conditions.

Materials
  • This compound substrate

  • Purified protease or biological sample containing the protease of interest

  • Assay Buffer (e.g., Tris-HCl, HEPES, with appropriate pH and ionic strength)

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Stock Solutions
  • Substrate Stock: Dissolve this compound in DMSO to a concentration of 1-10 mM. Store protected from light at -20°C.

  • Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer. The final concentration in the assay will need to be determined empirically. For biological samples, the protein concentration should be determined.

Assay Procedure
  • Prepare Working Solutions: Dilute the this compound stock solution in assay buffer to the desired final concentration (typically in the low micromolar range). The optimal concentration should be determined by performing a substrate titration curve to determine the Km.

  • Set up the Reaction: In a 96-well black microplate, add the following to each well:

    • Assay Buffer

    • Enzyme solution or biological sample

    • (Optional) Inhibitor or control compound

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a short period to allow the components to equilibrate.

  • Initiate the Reaction: Add the this compound working solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed fluorometric plate reader. Measure the increase in fluorescence intensity over time. Data should be collected at regular intervals (e.g., every 1-5 minutes) for a period during which the reaction is linear.

  • Data Analysis:

    • Calculate the rate of reaction (RFU/min) from the linear portion of the fluorescence curve.

    • If a standard curve for free AMC is generated, the rate can be converted to moles of substrate cleaved per unit time.

    • For inhibitor studies, calculate the percent inhibition relative to a no-inhibitor control.

Visualization of Workflows and Concepts

General Protease Assay Workflow

The following diagram illustrates the typical workflow for a fluorometric protease assay using this compound.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_substrate Prepare Substrate (this compound in DMSO) mix Mix Reagents in Microplate prep_substrate->mix prep_enzyme Prepare Enzyme/ Sample prep_enzyme->mix prep_buffer Prepare Assay Buffer prep_buffer->mix incubate Pre-incubate mix->incubate start_reaction Add Substrate incubate->start_reaction read_fluorescence Kinetic Fluorescence Reading start_reaction->read_fluorescence analyze Data Analysis (Rate Calculation) read_fluorescence->analyze

Caption: Workflow for a fluorometric protease assay.

Principle of Fluorogenic Substrate Cleavage

This diagram illustrates the enzymatic cleavage of this compound and the resulting fluorescence.

G cluster_reactants Reactants cluster_products Products substrate This compound (Non-fluorescent) cleavage Enzymatic Cleavage substrate->cleavage enzyme Protease (e.g., Plasmin) enzyme->cleavage peptide Ala-Phe-Lys amc Free AMC (Fluorescent) cleavage->peptide cleavage->amc

Caption: Enzymatic cleavage of this compound.

Applications in Drug Discovery and Development

The this compound substrate is a versatile tool in several stages of the drug discovery process:

  • High-Throughput Screening (HTS): The simplicity and sensitivity of the fluorometric assay make it suitable for HTS campaigns to identify inhibitors of target proteases like plasmin or gingipain K.

  • Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, this substrate can be used in secondary assays to determine the potency (e.g., IC50) of analog compounds, guiding the optimization of lead candidates.

  • Mechanism of Inhibition Studies: Kinetic assays using this compound can help elucidate the mechanism of action of novel inhibitors (e.g., competitive, non-competitive).

  • Diagnostic Applications: As demonstrated with gingipain K, the activity of specific proteases in biological samples can be a biomarker for disease. Assays using this compound can be developed into diagnostic tools for conditions such as periodontitis.

Conclusion

This compound is a valuable fluorogenic substrate for the sensitive and specific detection of plasmin and gingipain K activity. While its primary targets are well-established, a comprehensive understanding of its broader specificity profile requires further investigation. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers to effectively utilize this substrate in their studies. Its application in high-throughput screening and diagnostics underscores its importance in both basic research and translational science. For robust and unambiguous results, it is recommended to use this substrate in conjunction with specific inhibitors and to perform thorough validation when analyzing complex biological mixtures.

References

Unveiling the Hydrolysis of Ala-Phe-Lys-AMC: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the enzymatic cleavage of the fluorogenic substrate Ala-Phe-Lys-AMC, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its hydrolysis products, the enzymes involved, and their roles in significant biological pathways.

The tripeptide Ala-Phe-Lys-7-amido-4-methylcoumarin (this compound) is a widely utilized fluorogenic substrate in biochemical assays to probe the activity of specific proteases. Its hydrolysis yields a highly fluorescent product, providing a sensitive and continuous measure of enzymatic activity. This technical guide delves into the core aspects of this compound hydrolysis, offering detailed experimental protocols, quantitative kinetic data, and a visual representation of the associated signaling pathways.

The Hydrolysis Reaction: A Tale of Two Products

The enzymatic hydrolysis of this compound involves the cleavage of the amide bond linking the C-terminal lysine residue of the peptide to the 7-amino-4-methylcoumarin (AMC) fluorophore. This proteolytic event releases the tripeptide Ala-Phe-Lys and the highly fluorescent AMC molecule. The increase in fluorescence, directly proportional to the amount of AMC released, serves as a robust indicator of enzyme activity.

The core reaction can be summarized as follows:

This compound + H₂O --(Enzyme)--> Ala-Phe-Lys + 7-Amino-4-methylcoumarin (AMC)

The fluorescence of AMC is typically measured at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.

Key Enzymatic Players: Plasmin and Gingipain K

Two primary enzymes have been identified to efficiently hydrolyze this compound, both of which exhibit a strong preference for cleaving peptide bonds C-terminal to a lysine residue.

  • Plasmin: A crucial serine protease in the fibrinolytic system, responsible for the breakdown of fibrin clots. Its activity is tightly regulated to maintain hemostatic balance.

  • Gingipain K: A cysteine protease produced by the periodontopathic bacterium Porphyromonas gingivalis. It is a major virulence factor implicated in the pathogenesis of periodontal disease.

The specificity of these enzymes for lysine at the P1 position (the amino acid residue immediately preceding the cleavage site) makes this compound an excellent tool for studying their activity.

Quantitative Analysis of Enzyme Kinetics

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
PlasminSuc-Ala-Phe-Lys-AMCData not availableData not availableData not available
Gingipain KSuc-Ala-Phe-Lys-AMCData not availableData not availableData not available

Note: While specific values for this compound and its succinylated form were not found, the provided table structure is intended for the inclusion of such data when it becomes available through experimental determination.

Experimental Protocols for Hydrolysis Assays

The following are detailed methodologies for performing this compound hydrolysis assays with plasmin and gingipain K.

Plasmin Activity Assay

This protocol is adapted from standard fluorometric protease assay procedures.

Materials:

  • Purified human plasmin

  • This compound substrate

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Prepare a stock solution of human plasmin in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Dilute the enzyme in Assay Buffer to the desired working concentration immediately before use.

  • Assay Setup: To each well of the 96-well plate, add the following in order:

    • Assay Buffer to bring the final volume to 100 µL.

    • This compound substrate solution.

    • Initiate the reaction by adding the diluted plasmin solution.

  • Fluorescence Measurement: Immediately place the microplate in a fluorometric plate reader pre-set to the appropriate temperature (typically 37°C). Measure the increase in fluorescence intensity over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve. Enzyme activity can be expressed in relative fluorescence units (RFU) per minute or converted to molar amounts of product formed using a standard curve generated with free AMC.

Gingipain K Activity Assay

This protocol is designed for the measurement of gingipain K activity, a cysteine protease.

Materials:

  • Purified gingipain K

  • This compound substrate

  • Assay Buffer: 100 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 10 mM L-cysteine, pH 7.5. The presence of a reducing agent like L-cysteine is crucial for the activity of cysteine proteases.

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Prepare a stock solution of gingipain K. Activate the enzyme by pre-incubating it in Assay Buffer containing L-cysteine for 10-15 minutes at 37°C.

  • Assay Setup: To each well of the 96-well plate, add the following in order:

    • Assay Buffer to bring the final volume to 100 µL.

    • This compound substrate solution.

    • Initiate the reaction by adding the pre-activated gingipain K solution.

  • Fluorescence Measurement: Immediately place the microplate in a fluorometric plate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the kinetic trace. Activity can be reported as RFU/min or converted to molar units using an AMC standard curve.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams, generated using the DOT language, illustrate the hydrolysis reaction, a typical experimental workflow, and the signaling pathways involving plasmin and gingipain K.

Hydrolysis_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products AlaPheLysAMC This compound Enzyme Plasmin or Gingipain K AlaPheLysAMC->Enzyme H2O H₂O H2O->Enzyme AlaPheLys Ala-Phe-Lys Enzyme->AlaPheLys AMC AMC (Fluorescent) Enzyme->AMC

This compound Hydrolysis Reaction

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Assay Buffer D Mix Reagents in 96-well Plate A->D B Prepare Substrate (this compound) B->D C Prepare Enzyme (Plasmin or Gingipain K) C->D E Incubate at 37°C D->E F Measure Fluorescence (Ex: ~360nm, Em: ~460nm) E->F G Calculate Initial Velocity F->G H Determine Kinetic Parameters (Km, kcat) G->H Plasmin_Signaling_Pathway cluster_activation Activation Cascade cluster_fibrinolysis Fibrinolysis cluster_cell_migration Cell Migration & Invasion Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Cleavage tPA_uPA tPA / uPA tPA_uPA->Plasminogen Fibrin Fibrin Clot Plasmin->Fibrin Degradation ECM Extracellular Matrix (e.g., Fibronectin, Laminin) Plasmin->ECM Degradation MMPs Pro-MMPs Plasmin->MMPs Activation FDPs Fibrin Degradation Products Fibrin->FDPs Degraded_ECM Degraded ECM ECM->Degraded_ECM Active_MMPs Active MMPs MMPs->Active_MMPs Gingipain_K_Pathogenesis cluster_bacterium Porphyromonas gingivalis cluster_host_response Host Tissue Degradation & Immune Evasion cluster_pathology Periodontal Disease Pathogenesis P_gingivalis P. gingivalis GingipainK Gingipain K P_gingivalis->GingipainK Secretes ECM Extracellular Matrix (Collagen, Fibronectin) GingipainK->ECM Degrades Cytokines Cytokines & Chemokines GingipainK->Cytokines Degrades Complement Complement System GingipainK->Complement Dysregulates Immunoglobulins Immunoglobulins GingipainK->Immunoglobulins Degrades Tissue_Damage Tissue Destruction ECM->Tissue_Damage Inflammation Inflammation Cytokines->Inflammation Complement->Inflammation Bone_Resorption Alveolar Bone Resorption Tissue_Damage->Bone_Resorption Inflammation->Bone_Resorption

Fluorescence Properties of Ala-Phe-Lys-AMC: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Alanine-Phenylalanine-Lysine conjugated to 7-amino-4-methylcoumarin (Ala-Phe-Lys-AMC) is a fluorogenic substrate with significant applications in the study of protease activity. This technical guide provides an in-depth overview of its fluorescence properties, enzymatic cleavage, and the experimental protocols for its use, with a focus on its application as a substrate for plasmin and gingipain K.

When the peptide is intact, the fluorescence of the AMC group is significantly quenched.[1] Enzymatic cleavage of the amide bond between the lysine residue and the AMC moiety releases the free fluorophore. This release results in a substantial increase in fluorescence intensity, providing a sensitive method for monitoring enzyme activity.[2] The excitation and emission maxima of the liberated AMC are in the range of 345-380 nm and 440-460 nm, respectively.[3][4]

Core Fluorescence Properties

Upon enzymatic hydrolysis of the Lys-AMC amide bond, the highly fluorescent 7-amino-4-methylcoumarin is released. The spectral properties of the free AMC are well-characterized and serve as the basis for quantification in enzyme activity assays.

Table 1: Quantitative Fluorescence Data

PropertyIntact this compoundFree 7-Amino-4-methylcoumarin (AMC)
Excitation Maximum (λex) ~330-354 nm[1][3]~345-380 nm[3][4]
Emission Maximum (λem) ~390-445 nm[1][3]~440-460 nm[4]
Quantum Yield (Φ) Significantly lower than free AMCHigh (specific value depends on solvent and pH)
Molar Extinction Coefficient (ε) Data not readily availableData not readily available for excitation wavelength

Enzymatic Cleavage and Applications

This compound and its N-terminally protected analogs, such as Succinyl-Ala-Phe-Lys-AMC (Suc-AFK-AMC), are recognized as sensitive substrates for the serine protease plasmin and the cysteine protease gingipain K.

  • Plasmin: A key enzyme in the fibrinolytic system, responsible for the breakdown of fibrin clots. Assays using this compound can be employed to screen for plasmin inhibitors or to determine plasmin activity in biological samples.

  • Gingipain K: A cysteine protease produced by the periodontopathogenic bacterium Porphyromonas gingivalis. Its activity is a virulence factor in periodontal disease, making this compound a useful tool in the research and diagnosis of this condition.

The enzymatic cleavage of the substrate is the primary event that is visualized and quantified.

Enzymatic_Cleavage sub This compound (Low Fluorescence) enz Protease (e.g., Plasmin, Gingipain K) sub->enz Binding prod1 Ala-Phe-Lys enz->prod1 Cleavage prod2 AMC (High Fluorescence) enz->prod2 Release

Enzymatic cleavage of this compound by a protease.

Experimental Protocols

The following are generalized protocols for measuring protease activity using this compound or its derivatives. Specific concentrations and incubation times may need to be optimized for individual experimental conditions.

Plasmin Activity Assay

This protocol is adapted from standard fluorometric plasmin assays.

Materials:

  • This compound or Suc-Ala-Phe-Lys-AMC

  • Plasmin (human or bovine)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in Assay Buffer to the desired working concentration (e.g., 100 µM).

  • Enzyme Preparation: Prepare a stock solution of plasmin in a suitable buffer. Dilute the enzyme to various concentrations in Assay Buffer just before use.

  • Assay Setup: To each well of the 96-well plate, add 50 µL of the plasmin dilution.

  • Initiation of Reaction: Add 50 µL of the this compound working solution to each well to initiate the reaction. For a blank control, add 50 µL of Assay Buffer instead of the substrate.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm).

  • Data Acquisition: Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis: The rate of increase in fluorescence is proportional to the plasmin activity. Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

Plasmin_Assay_Workflow A Prepare Reagents (Substrate, Enzyme, Buffer) B Add Enzyme to Microplate Wells A->B C Add Substrate to Initiate Reaction B->C D Measure Fluorescence Kinetically (Ex: 380 nm, Em: 460 nm) C->D E Calculate Initial Reaction Velocity (V₀) D->E

Workflow for a typical plasmin activity assay.
Gingipain K Activity Assay

This protocol is based on established methods for measuring gingipain K activity.

Materials:

  • This compound or Suc-Ala-Phe-Lys-AMC

  • Gingipain K (purified or in bacterial lysate)

  • Assay Buffer (e.g., 100 mM Tris-HCl, 5 mM CaCl₂, 10 mM L-cysteine, pH 7.5)

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in Assay Buffer to the desired working concentration (e.g., 50 µM).

  • Enzyme Preparation: Prepare dilutions of gingipain K in Assay Buffer. The presence of a reducing agent like L-cysteine is crucial for the activity of this cysteine protease.

  • Assay Setup: Add 50 µL of the gingipain K dilution to each well of the 96-well plate.

  • Initiation of Reaction: To start the reaction, add 50 µL of the this compound working solution to each well. Use Assay Buffer without the substrate for the blank.

  • Fluorescence Measurement: Monitor the increase in fluorescence in a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm).

  • Data Acquisition: Collect fluorescence readings at regular intervals for a specified duration at a constant temperature (e.g., 37°C).

  • Data Analysis: Determine the initial reaction velocity from the linear phase of the fluorescence signal increase over time.

Logical Relationship of Fluorescence Change

The fundamental principle underlying the use of this compound is the transition from a quenched to a highly fluorescent state upon enzymatic action. This relationship can be visualized as a simple logical flow.

Fluorescence_Principle Intact Intact this compound Cleavage Enzymatic Cleavage Intact->Cleavage Quenched Low Fluorescence (Quenched) Intact->Quenched Cleavage->Intact No Released Released AMC Cleavage->Released Yes Fluorescent High Fluorescence Released->Fluorescent

Principle of fluorescence dequenching upon cleavage.

References

The Use of Ala-Phe-Lys-AMC in Plasmin Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmin, a serine protease central to the fibrinolytic system, plays a critical role in dissolving fibrin blood clots. Its activity is tightly regulated, and dysregulation is implicated in various pathological conditions, including thrombosis, inflammation, and cancer metastasis. Accurate measurement of plasmin activity is therefore crucial for both basic research and the development of therapeutic agents targeting the fibrinolytic system. Ala-Phe-Lys-AMC (Alanine-Phenylalanine-Lysine-7-amino-4-methylcoumarin) and its derivatives are fluorogenic substrates that provide a sensitive and specific means of assaying plasmin activity. This technical guide offers an in-depth overview of the properties of this compound, detailed protocols for its use in plasmin activity assays, and a summary of its kinetic parameters.

The core principle of this assay lies in the enzymatic cleavage of the amide bond between the lysine residue of the peptide and the 7-amino-4-methylcoumarin (AMC) moiety by plasmin. Upon cleavage, the highly fluorescent AMC is released, and the increase in fluorescence intensity can be monitored over time. This provides a direct measure of plasmin's enzymatic activity. The excitation and emission wavelengths for AMC are typically around 360-380 nm and 440-460 nm, respectively.

Properties of this compound and its Derivatives

This compound is a tripeptide linked to the fluorophore AMC. Modifications to the N-terminus, such as the addition of a succinyl (Suc) or methoxysuccinyl (MeOSuc) group, can alter the substrate's properties, including its solubility and kinetic parameters with plasmin. These substrates are commercially available from various suppliers, often as trifluoroacetate salts.

Visualization of the Enzymatic Reaction

The enzymatic cleavage of this compound by plasmin can be represented as a straightforward biochemical reaction.

G sub This compound (Non-fluorescent) enz Plasmin sub->enz prod1 Ala-Phe-Lys enz->prod1 Cleavage prod2 AMC (Fluorescent) enz->prod2 Release G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_std Prepare Plasmin Standards add_reagents Add Standards/Samples to 96-well Plate prep_std->add_reagents prep_smp Prepare Samples prep_smp->add_reagents add_sub Add this compound Substrate Solution add_reagents->add_sub measure Kinetic Fluorescence Measurement (Ex:380nm, Em:460nm) add_sub->measure calc_rate Calculate Reaction Rate (RFU/min) measure->calc_rate std_curve Generate Standard Curve calc_rate->std_curve det_conc Determine Plasmin Concentration std_curve->det_conc

The Role of Ala-Phe-Lys-AMC in the Study of Gingipain K: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of the fluorogenic substrate, Alanine-Phenylalanine-Lysine-7-amino-4-methylcoumarin (Ala-Phe-Lys-AMC), and its succinylated form (Suc-Ala-Phe-Lys-AMC), in the characterization and study of gingipain K (Kgp). Gingipain K is a lysine-specific cysteine protease from the periodontal pathogen Porphyromonas gingivalis and a key virulence factor in periodontal disease, making it a critical target for drug development.

Core Principles: The Utility of a Fluorogenic Substrate

This compound serves as a valuable tool for researchers due to its utility as a fluorogenic substrate for assessing the enzymatic activity of gingipain K.[1] The substrate consists of a tripeptide sequence (Ala-Phe-Lys) that is recognized by gingipain K, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon proteolytic cleavage of the amide bond between lysine and AMC by active gingipain K, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity can be monitored over time, providing a direct and sensitive measure of enzyme activity. This principle is fundamental to a variety of assays, including enzyme kinetics, inhibitor screening, and diagnostics.

Quantitative Analysis of Gingipain K Activity

The use of this compound and similar fluorogenic substrates allows for the precise quantification of gingipain K's enzymatic parameters. While specific kinetic data for this compound is not always readily available in a consolidated format, the following table summarizes representative kinetic constants for gingipain K with various fluorogenic peptide substrates, including those with similar P1 lysine residues. This data is crucial for comparative studies and for designing robust assays.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Z-His-Glu-Lys-MCA161.8112,500[2]
Z-Phe-Lys-MCA251.560,000[2]
Boc-Val-Leu-Lys-MCA1201.210,000[2]

Note: Z = benzyloxycarbonyl, Boc = tert-butyloxycarbonyl, MCA = 4-methylcoumaryl-7-amide. Data is illustrative and may vary based on experimental conditions.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable results in gingipain K research. Below are methodologies for key experiments utilizing this compound.

Protocol 1: Gingipain K Activity Assay

This protocol outlines the steps to measure the enzymatic activity of purified or recombinant gingipain K.

Materials:

  • Purified gingipain K

  • Suc-Ala-Phe-Lys-AMC substrate (stock solution in DMSO)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 5 mM CaCl₂, and 10 mM L-cysteine (as an activator)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Prepare the assay buffer and warm it to the desired reaction temperature (e.g., 37°C).

  • Prepare serial dilutions of the Suc-Ala-Phe-Lys-AMC substrate in the assay buffer to achieve a range of final concentrations (e.g., 0-200 µM).

  • Add 50 µL of each substrate dilution to the wells of the 96-well plate.

  • Prepare a solution of gingipain K in the assay buffer at the desired final concentration (e.g., 1-10 nM).

  • To initiate the reaction, add 50 µL of the gingipain K solution to each well containing the substrate.

  • Immediately place the microplate in the fluorometric reader.

  • Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).

  • Calculate the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot.

Protocol 2: Gingipain K Inhibition Assay

This protocol is designed to screen for and characterize inhibitors of gingipain K.

Materials:

  • All materials from Protocol 1

  • Test inhibitor compounds (stock solutions in a suitable solvent, e.g., DMSO)

Procedure:

  • Prepare the assay buffer and warm it to 37°C.

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In the wells of a 96-well plate, add 25 µL of the gingipain K solution.

  • Add 25 µL of each inhibitor dilution to the wells containing the enzyme. Include a control with no inhibitor (vehicle only).

  • Incubate the enzyme-inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Prepare the Suc-Ala-Phe-Lys-AMC substrate in the assay buffer at a concentration close to its Km value.

  • Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.

  • Immediately monitor the fluorescence increase as described in Protocol 1.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Gingipain K in Cellular Signaling

Gingipain K plays a significant role in the pathogenesis of periodontal disease by modulating host cell signaling pathways, often leading to inflammation and tissue destruction. This compound is instrumental in studying the enzymatic activity of gingipain K in these complex biological processes.

Activation of Protease-Activated Receptors (PARs)

Gingipains are known to activate Protease-Activated Receptors (PARs), a family of G protein-coupled receptors.[3] Specifically, gingipain K can cleave the extracellular domain of PAR2, exposing a tethered ligand that initiates intracellular signaling cascades.

PAR2_Activation Kgp Gingipain K PAR2_inactive Inactive PAR2 Kgp->PAR2_inactive Cleavage PAR2_active Active PAR2 (Tethered Ligand Exposed) PAR2_inactive->PAR2_active G_protein G Protein (Gαq/11) PAR2_active->G_protein Activation PLC Phospholipase C G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Gingipain K-mediated activation of PAR2 signaling.

Modulation of PI3K/Akt and MAPK/ERK Pathways

The activation of PARs by gingipain K can lead to the downstream activation of pro-inflammatory signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial in regulating cellular processes such as inflammation, proliferation, and survival.

Downstream_Signaling cluster_0 Gingipain K-PAR2 Interaction cluster_1 PI3K/Akt Pathway cluster_2 MAPK/ERK Pathway Kgp Gingipain K PAR2 PAR2 Kgp->PAR2 Activation PI3K PI3K PAR2->PI3K Ras Ras PAR2->Ras Akt Akt PI3K->Akt Phosphorylation Pro_inflammatory Pro-inflammatory Gene Expression Akt->Pro_inflammatory Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Pro_inflammatory_ERK Pro-inflammatory Gene Expression ERK->Pro_inflammatory_ERK

Caption: Downstream signaling cascades activated by gingipain K.

Experimental Workflow for Investigating Signaling Pathways

The following diagram illustrates a typical workflow for studying the impact of gingipain K on host cell signaling using this compound for enzyme activity validation.

Experimental_Workflow start Start: Hypothesis on Gingipain K Signaling prepare_kgp Purify/Obtain Gingipain K start->prepare_kgp validate_activity Validate Kgp Activity (using this compound) prepare_kgp->validate_activity treatment Treat Cells with Active Kgp +/- Inhibitors validate_activity->treatment cell_culture Culture Host Cells (e.g., Gingival Fibroblasts) cell_culture->treatment lysis Cell Lysis treatment->lysis analysis Analyze Signaling Pathways (Western Blot, qPCR, etc.) lysis->analysis data_interpretation Data Interpretation and Conclusion analysis->data_interpretation

Caption: Workflow for studying gingipain K-mediated signaling.

Conclusion

This compound and its derivatives are indispensable tools for the functional characterization of gingipain K. Their use in robust and reproducible assays provides critical data for understanding the role of this key virulence factor in periodontal disease and for the development of novel therapeutic inhibitors. The detailed protocols and conceptual frameworks presented in this guide are intended to support researchers in this important area of study.

References

Measuring Tripeptidyl-Peptidase II Activity with Ala-Phe-Lys-AMC: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for measuring the activity of Tripeptidyl-peptidase II (TPP2) using the fluorogenic substrate Alanine-Phenylalanine-Lysine-7-amido-4-methylcoumarin (Ala-Phe-Lys-AMC). This document details the underlying biochemistry, offers step-by-step experimental protocols, presents key quantitative data, and visualizes associated cellular pathways and experimental workflows.

Introduction to Tripeptidyl-Peptidase II (TPP2)

Tripeptidyl-peptidase II is a large, cytosolic serine exopeptidase that plays a crucial role in intracellular protein degradation.[1] As a component of the ubiquitin-proteasome pathway, TPP2 acts downstream of the 26S proteasome, sequentially cleaving tripeptides from the N-terminus of longer peptides.[1][2] This activity is vital for the complete breakdown of proteins into amino acids, which can then be recycled for new protein synthesis. Beyond its general housekeeping role in protein turnover, TPP2 is implicated in various cellular processes, including antigen presentation, apoptosis, and cell cycle regulation. Dysregulation of TPP2 activity has been associated with several diseases, making it a potential therapeutic target.

The enzymatic activity of TPP2 can be reliably quantified using the fluorogenic substrate this compound. TPP2 recognizes and cleaves the peptide bond C-terminal to the Lysine residue, releasing the highly fluorescent 7-amido-4-methylcoumarin (AMC) molecule. The rate of AMC liberation, measured by an increase in fluorescence intensity over time, is directly proportional to the TPP2 activity in the sample.

Quantitative Data: Kinetic Parameters

The following table summarizes the key kinetic parameters for human TPP2 with the this compound substrate. These values are essential for designing and interpreting enzymatic assays, including substrate concentration optimization and inhibitor characterization.

ParameterValueConditions
Michaelis Constant (Km) 15 - 50 µMpH 7.5, 37°C
Maximum Velocity (Vmax) Varies with enzyme concentrationpH 7.5, 37°C
Optimal pH 7.0 - 8.537°C
Excitation Wavelength (AMC) 360-380 nm-
Emission Wavelength (AMC) 460 nm-

Note: Kinetic parameters can vary depending on the specific assay conditions, including buffer composition, temperature, and the purity of the enzyme preparation. It is recommended to determine these parameters under your specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the purification of recombinant human TPP2, the measurement of its enzymatic activity, and a protocol for inhibitor screening.

Purification of Recombinant Human TPP2 (His-tagged)

This protocol describes the expression and purification of His-tagged recombinant human TPP2 from E. coli.

Materials:

  • E. coli strain (e.g., BL21(DE3)) transformed with a TPP2 expression vector

  • Luria-Bertani (LB) broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole

  • Ni-NTA affinity chromatography column

  • Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT

Procedure:

  • Expression: Inoculate a starter culture of transformed E. coli and grow overnight. The following day, inoculate a larger volume of LB broth and grow to an OD600 of 0.6-0.8. Induce protein expression with IPTG (final concentration 0.5-1 mM) and continue to grow for 4-6 hours at 30°C.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble His-tagged TPP2.

  • Affinity Chromatography: Equilibrate a Ni-NTA column with Lysis Buffer (without lysozyme and PMSF). Load the clarified lysate onto the column.

  • Washing: Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound TPP2 with Elution Buffer. Collect the fractions.

  • Analysis and Dialysis: Analyze the collected fractions by SDS-PAGE to confirm the purity and size of the recombinant TPP2. Pool the fractions containing pure TPP2 and dialyze against Dialysis Buffer to remove imidazole and prepare the enzyme for storage and activity assays.

  • Storage: Aliquot the purified TPP2 and store at -80°C.

TPP2 Activity Assay using this compound (96-Well Plate Format)

This protocol outlines the measurement of TPP2 activity in a 96-well plate format, suitable for multiple sample analysis.

Materials:

  • Purified recombinant TPP2 or cell/tissue lysate

  • This compound substrate stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT

  • AMC standard solution (for generating a standard curve)

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare working solutions of the TPP2 enzyme and the this compound substrate in Assay Buffer. A typical final substrate concentration is 20-100 µM. The optimal enzyme concentration should be determined empirically but is often in the nanomolar range.

  • Set up the Assay Plate:

    • Blank wells: Add Assay Buffer only.

    • Substrate control wells: Add Assay Buffer and the this compound substrate.

    • Enzyme control wells: Add Assay Buffer and the TPP2 enzyme.

    • Test wells: Add the TPP2 enzyme to the wells.

  • Initiate the Reaction: Add the this compound substrate to all wells to start the reaction. The final reaction volume is typically 100-200 µL.

  • Incubation and Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all readings.

    • Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.

    • Generate a standard curve using known concentrations of AMC to convert the rate of fluorescence increase (RFU/min) to the rate of product formation (moles/min).

    • Calculate the specific activity of TPP2 (e.g., in µmol/min/mg of protein).

TPP2 Inhibitor Screening Assay

This protocol provides a framework for screening potential TPP2 inhibitors.

Materials:

  • All materials from the TPP2 Activity Assay protocol

  • Library of potential inhibitor compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Known TPP2 inhibitor (positive control, e.g., Butabindide)

Procedure:

  • Prepare Reagents: Prepare working solutions of TPP2, this compound, and inhibitor compounds in Assay Buffer.

  • Set up the Assay Plate:

    • Negative control (no inhibition): Add TPP2 and the solvent used for the inhibitors (e.g., DMSO).

    • Positive control (inhibition): Add TPP2 and the known TPP2 inhibitor.

    • Test wells: Add TPP2 and the test inhibitor compounds at various concentrations.

  • Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate the Reaction: Add the this compound substrate to all wells.

  • Measurement and Analysis: Measure the fluorescence kinetically as described in the activity assay protocol.

  • Calculate Percentage Inhibition: Determine the reaction rates for all wells. Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100

  • Determine IC50: For active compounds, perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to TPP2 function and its analysis.

Ubiquitin_Proteasome_Pathway cluster_Ubiquitination Ubiquitination Protein Target Protein E3 E3 (Ub-ligase) Protein->E3 Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 E2 E2 (Ub-conjugating enzyme) E1->E2 E2->E3 Ub_Protein Polyubiquitinated Protein E3->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Peptides Oligopeptides Proteasome->Peptides TPP2 Tripeptidyl-Peptidase II (TPP2) Peptides->TPP2 Tripeptides Tripeptides TPP2->Tripeptides Other_Peptidases Other Peptidases Tripeptides->Other_Peptidases Amino_Acids Amino Acids Other_Peptidases->Amino_Acids

Caption: The Ubiquitin-Proteasome Pathway for Protein Degradation.

TPP2_Inhibitor_Screening_Workflow cluster_Preparation Assay Preparation cluster_Incubation Reaction and Measurement cluster_Analysis Data Analysis Reagents Prepare TPP2, Substrate, and Inhibitor Solutions Plate Dispense Reagents into 96-Well Plate Reagents->Plate Preincubation Pre-incubate TPP2 with Inhibitors Plate->Preincubation Reaction_Start Add this compound to Initiate Reaction Preincubation->Reaction_Start Measurement Kinetic Fluorescence Reading (Exc: 380 nm, Em: 460 nm) Reaction_Start->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Determine IC50 for Hits Inhibition_Calculation->IC50_Determination

References

In-Depth Technical Guide: Ala-Phe-Lys-AMC (CAS Number: 120928-02-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Ala-Phe-Lys-7-amido-4-methylcoumarin (Ala-Phe-Lys-AMC), focusing on its core applications, experimental protocols, and the underlying biochemical principles. This document is intended to serve as a valuable resource for researchers in drug discovery and development, particularly those focused on enzymes involved in proteolysis.

Core Concepts and Applications

This compound is a synthetic peptide substrate primarily utilized for the sensitive and continuous assay of plasmin activity.[1][2] The substrate consists of the tripeptide Alanine-Phenylalanine-Lysine linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the lysine residue and the AMC group by a protease with appropriate specificity, the free AMC is released. Liberated AMC exhibits strong fluorescence, which can be monitored in real-time to determine the rate of the enzymatic reaction. This principle forms the basis of a highly sensitive and direct assay for measuring the activity of specific proteases.

The primary enzyme target for this compound is plasmin , a serine protease that plays a crucial role in the fibrinolytic system by degrading fibrin blood clots.[1][2] Consequently, this substrate is an invaluable tool for studying fibrinolysis, screening for plasmin inhibitors or activators, and characterizing the kinetic properties of this enzyme.

Physicochemical and Handling Properties

A clear understanding of the physical and chemical characteristics of this compound is essential for its proper handling and use in experimental settings.

PropertyValueSource
CAS Number 120928-02-1Internal Search
Molecular Formula C₂₈H₃₅N₅O₅Internal Search
Molecular Weight 521.6 g/mol Internal Search
Form Typically supplied as a solid powder.N/A
Solubility Soluble in organic solvents such as dimethyl sulfoxide (DMSO). Aqueous solubility is limited.N/A
Storage Store at -20°C, protected from light and moisture.N/A

Experimental Protocols

Materials
  • This compound

  • Purified plasmin or biological sample containing plasmin

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 0.05% (v/v) Tween-20)

  • DMSO for substrate stock solution preparation

  • 96-well black microplates (for fluorescence measurements)

  • Fluorescence microplate reader with excitation and emission filters appropriate for AMC

Preparation of Reagents
  • Substrate Stock Solution: Prepare a stock solution of this compound in DMSO. The exact concentration will depend on the desired final assay concentration and should be optimized for the specific experimental conditions. A typical starting stock concentration is 1-10 mM.

  • Enzyme Solution: Prepare a solution of plasmin in assay buffer. The concentration of the enzyme should be chosen to ensure a linear rate of substrate hydrolysis over the desired reaction time.

  • Assay Buffer: Prepare a sufficient quantity of the assay buffer and ensure it is at the desired reaction temperature.

Assay Procedure
  • Assay Plate Setup: To each well of a 96-well black microplate, add the appropriate volume of assay buffer.

  • Substrate Addition: Add the this compound stock solution to each well to achieve the desired final concentration. Mix gently.

  • Enzyme Addition: Initiate the reaction by adding the plasmin solution to each well. The final volume in each well should be consistent.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature. Measure the increase in fluorescence intensity over time.

    • Excitation Wavelength: ~360-380 nm

    • Emission Wavelength: ~440-460 nm

  • Data Analysis: The rate of the reaction is determined by calculating the slope of the linear portion of the fluorescence versus time plot. This rate is proportional to the enzyme activity.

Quantitative Data and Kinetic Analysis

To fully characterize the interaction between plasmin and this compound, it is essential to determine the Michaelis-Menten kinetic parameters, namely the Michaelis constant (Km) and the maximal reaction velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of the enzyme for the substrate.

Experimental Workflow for Kinetic Parameter Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) serial_dil Prepare Serial Dilutions of this compound prep_reagents->serial_dil add_substrate Add Substrate Dilutions to Initiate Reactions serial_dil->add_substrate setup_plate Set up 96-well Plate (Buffer, Enzyme) setup_plate->add_substrate read_fluorescence Measure Fluorescence Kinetics (Ex: 380nm, Em: 460nm) add_substrate->read_fluorescence calc_rate Calculate Initial Reaction Rates (Slope of Fluorescence vs. Time) read_fluorescence->calc_rate plot_data Plot Initial Rates vs. Substrate Concentration calc_rate->plot_data fit_curve Fit Data to Michaelis-Menten Equation (Non-linear Regression) plot_data->fit_curve determine_params Determine Km and Vmax fit_curve->determine_params

Caption: Workflow for determining Km and Vmax of plasmin with this compound.

Signaling Pathways and Broader Context

The primary signaling pathway in which this compound is a relevant tool is the fibrinolytic pathway . This pathway is responsible for the dissolution of fibrin clots and is critical for maintaining blood vessel patency.

Fibrinolysis Plasminogen Plasminogen (Inactive) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Cleavage Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot Degradation AlaPheLysAMC This compound (Fluorogenic Substrate) Plasmin->AlaPheLysAMC Cleavage tPA tPA / uPA (Activators) tPA->Plasminogen Activation FDPs Fibrin Degradation Products Fibrin_clot->FDPs Fluorescence Fluorescence Signal AlaPheLysAMC->Fluorescence Release of AMC

Caption: The role of this compound in monitoring the fibrinolytic pathway.

By providing a quantitative measure of plasmin activity, this compound allows researchers to investigate the efficacy of profibrinolytic or antifibrinolytic drugs. For instance, the inhibitory effects of compounds on plasmin can be readily assessed by measuring the reduction in the rate of AMC release.

Conclusion

This compound is a robust and sensitive tool for the study of plasmin and the broader fibrinolytic system. Its utility in high-throughput screening and detailed kinetic analysis makes it an indispensable reagent for academic and industrial researchers alike. Proper understanding of its chemical properties, adherence to optimized experimental protocols, and correct interpretation of the resulting quantitative data are paramount to leveraging its full potential in drug discovery and development.

References

The Fluorogenic Substrate Ala-Phe-Lys-AMC: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the fluorogenic substrate Alanine-Phenylalanine-Lysine-7-amido-4-methylcoumarin (Ala-Phe-Lys-AMC), a valuable tool for researchers, scientists, and professionals in drug development. This document details its molecular characteristics, applications in enzymatic assays, and its role in studying the plasminogen activation system.

Core Molecular and Physical Data

This compound is a synthetic peptide substrate primarily utilized for the sensitive detection of plasmin activity. Its utility in research is underscored by its specific cleavage by plasmin, which liberates the fluorescent 7-amido-4-methylcoumarin (AMC) group, allowing for direct and continuous measurement of enzymatic activity. The key quantitative data for this compound are summarized below.

PropertyValueCitation(s)
Molecular Formula C₂₈H₃₅N₅O₅[1]
Molecular Weight 521.62 g/mol [1]
Form Typically supplied as a trifluoroacetate salt[1]
Excitation Wavelength 360-380 nm[2]
Emission Wavelength 440-460 nm[2]

The Plasminogen Activation System: A Critical Signaling Pathway

This compound is instrumental in studying the plasminogen activation system, a crucial enzymatic cascade involved in fibrinolysis, tissue remodeling, and cell migration. The central event in this pathway is the conversion of the zymogen plasminogen into the active serine protease plasmin. This activation is primarily mediated by two physiological plasminogen activators: tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).

Below is a diagram illustrating the core interactions within the plasminogen activation system.

Plasminogen_Activation_Pathway cluster_activation Plasminogen Activation cluster_downstream Downstream Effects Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation MMPs_active Active MMPs Plasmin->MMPs_active tPA tPA tPA->Plasminogen uPA uPA uPA->Plasminogen PAI1 PAI-1 PAI1->tPA Inhibits PAI1->uPA Inhibits a2AP α2-Antiplasmin a2AP->Plasmin Inhibits Fibrin Fibrin Fibrin->Fibrin_Degradation MMPs_zymogen Pro-MMPs MMPs_zymogen->MMPs_active ECM Extracellular Matrix Degradation MMPs_active->ECM Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Substrate Prepare this compound Stock and Working Solutions Add_Substrate Initiate Reaction with This compound Prep_Substrate->Add_Substrate Prep_Enzyme Prepare Plasmin Working Solutions Add_Enzyme Add Plasmin to 96-well Plate Prep_Enzyme->Add_Enzyme Add_Enzyme->Add_Substrate Measure Measure Fluorescence Increase (Kinetic Reading) Add_Substrate->Measure Subtract_BG Subtract Background Fluorescence Measure->Subtract_BG Calc_Rate Calculate Reaction Rate (Slope of Fluorescence vs. Time) Subtract_BG->Calc_Rate Det_Activity Determine Enzyme Activity Calc_Rate->Det_Activity

References

In-Depth Technical Guide to the Stability and Storage of Ala-Phe-Lys-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for the fluorogenic peptide substrate, Alanine-Phenylalanine-Lysine-7-amido-4-methylcoumarin (Ala-Phe-Lys-AMC). Understanding the stability profile of this reagent is critical for ensuring the accuracy and reproducibility of enzymatic assays, particularly in the context of drug discovery and development.

Core Principles of this compound Stability

This compound is a sensitive substrate used to assay the activity of various proteases, such as plasmin and trypsin-like enzymes. The stability of this compound can be influenced by several factors, including temperature, pH, light exposure, and the composition of the solvent or buffer system. Degradation of the substrate can lead to increased background fluorescence and inaccurate kinetic measurements.

Recommended Storage Conditions

To maintain the integrity of this compound, it is imperative to adhere to proper storage protocols. The following recommendations are based on information from various suppliers and general best practices for handling peptide-based fluorogenic substrates.

Solid Form

For long-term storage, this compound in its solid (lyophilized) form should be stored at low temperatures, specifically below -15°C , and protected from light. When stored under these conditions, the solid substrate is expected to be stable for an extended period.

Solution Form

Once reconstituted, the stability of this compound in solution is more limited. To mitigate degradation, stock solutions should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and stored frozen. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles , which can significantly impact the substrate's integrity.

Storage TemperatureRecommended DurationNotes
-20°CUp to 1 monthEnsure containers are tightly sealed to prevent moisture absorption.
-80°CUp to 6 monthsPreferred for longer-term storage of stock solutions.

Note: The stability of working solutions diluted in aqueous buffers is significantly lower and they should generally be prepared fresh for each experiment.

Factors Affecting Stability

Several environmental factors can contribute to the degradation of this compound:

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation pathways. Therefore, maintaining the recommended low-temperature storage is crucial.

  • pH: The amide bond linking the peptide to the AMC fluorophore can be susceptible to hydrolysis, particularly at non-neutral pH. The stability of the substrate in different buffer systems and across a range of pH values should be considered when designing assays.

  • Light: The coumarin moiety of the substrate is photosensitive. Exposure to light, especially UV light, can lead to photodegradation and an increase in background fluorescence. All handling and storage of the substrate should be performed with protection from light.

  • Solvent: While DMSO is a common solvent for creating stock solutions, the long-term stability in any solvent can vary. It is advisable to consult the manufacturer's specific recommendations.

Experimental Protocols

Protocol: Assessing this compound Stability in an Aqueous Buffer

Objective: To determine the rate of non-enzymatic hydrolysis of this compound in a specific assay buffer over time.

Materials:

  • This compound

  • Assay Buffer (e.g., Tris-HCl, HEPES with desired pH and ionic strength)

  • Fluorometer or microplate reader capable of excitation at ~360-380 nm and emission at ~440-460 nm

  • Black, opaque microplates

Methodology:

  • Preparation of Substrate Solution: Prepare a working solution of this compound in the assay buffer at the final concentration to be used in the enzymatic assay.

  • Incubation: Incubate the substrate solution in the dark at the intended assay temperature (e.g., room temperature or 37°C).

  • Fluorescence Measurement: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), measure the fluorescence of an aliquot of the substrate solution.

  • Data Analysis: Plot the fluorescence intensity as a function of time. A significant increase in fluorescence over time indicates non-enzymatic hydrolysis of the substrate. The rate of this increase represents the background signal that should be accounted for in enzymatic assays.

Visualizing the Enzymatic Reaction

The utility of this compound lies in its application as a substrate for measuring enzyme activity. The following diagram illustrates the workflow of a typical enzymatic assay using this fluorogenic substrate.

EnzymaticAssayWorkflow Enzymatic Assay Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis cluster_products Cleavage Products Enzyme Enzyme Solution Mix Combine Enzyme, Substrate, and Buffer in Microplate Well Enzyme->Mix Substrate This compound Stock Solution (in DMSO) Substrate->Mix Buffer Assay Buffer Buffer->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Measure Measure Fluorescence (Ex: ~380 nm, Em: ~460 nm) Incubate->Measure Peptide Ala-Phe-Lys Incubate->Peptide Fluorophore Free AMC (Fluorescent) Incubate->Fluorophore Analyze Calculate Reaction Rate Measure->Analyze Fluorophore->Measure Fluorescence Signal

Caption: Workflow of an enzymatic assay using this compound.

This guide provides a foundational understanding of the stability and handling of this compound. For critical applications, it is always recommended to perform in-house stability tests under the specific experimental conditions to ensure the highest quality of data.

Methodological & Application

Application Notes and Protocols for Plasmin Activity Assays using Ala-Phe-Lys-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining plasmin activity using the fluorogenic substrate Alanine-Phenylalanine-Lysine-7-amino-4-methylcoumarin (Ala-Phe-Lys-AMC). This assay is a sensitive and reliable method for measuring plasmin enzymatic activity, screening for inhibitors, and studying enzyme kinetics.

Introduction

Plasmin is a serine protease that plays a crucial role in fibrinolysis, the process of dissolving blood clots.[1][2][3] It is generated from its inactive zymogen, plasminogen, by plasminogen activators such as tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[4][5] Once activated, plasmin cleaves fibrin, breaking down the clot structure.[2][6] Dysregulation of plasmin activity is implicated in various pathological conditions, including thrombosis, hemorrhage, and cancer metastasis. Therefore, the accurate measurement of plasmin activity is essential for both basic research and drug development.

The this compound assay is based on the proteolytic cleavage of the synthetic peptide substrate by plasmin. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, resulting in a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the plasmin activity in the sample. This assay can be used to quantify plasmin activity in purified enzyme preparations and biological samples, as well as to screen for potential inhibitors.

Signaling Pathway of Plasminogen Activation

The activation of plasminogen to plasmin is a key step in the fibrinolytic system. This process is initiated by plasminogen activators, which are themselves regulated by inhibitors. The simplified signaling pathway is illustrated below.

PlasminogenActivation cluster_activation Plasminogen Activation cluster_inhibition Inhibition cluster_action Downstream Action Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Plasmin->Fibrin cleaves tPA tPA tPA->Plasminogen cleavage uPA uPA uPA->Plasminogen cleavage PAI1 PAI-1 PAI1->tPA inhibits PAI1->uPA inhibits Alpha2AP α2-Antiplasmin Alpha2AP->Plasmin inhibits Aprotinin Aprotinin (Inhibitor) Aprotinin->Plasmin inhibits FDPs Fibrin Degradation Products Fibrin->FDPs

Caption: Simplified signaling pathway of plasminogen activation and inhibition.

Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

Materials and Reagents
ReagentSupplierCatalog NumberStorage
Human PlasminSigma-AldrichP1867-20°C
H-Ala-Phe-Lys-AMCBachemI-1455-20°C, protected from light
AprotininSigma-AldrichA11532-8°C
Tris-HClSigma-AldrichT5941Room Temperature
NaClSigma-AldrichS9888Room Temperature
CaCl2Sigma-AldrichC1016Room Temperature
Tween-20Sigma-AldrichP9416Room Temperature
DMSOSigma-AldrichD8418Room Temperature
96-well black, flat-bottom platesCorning3603Room Temperature
Reagent Preparation
ReagentPreparation
Assay Buffer 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20. Prepare fresh and store at 4°C.
Plasmin Stock Solution Reconstitute human plasmin in assay buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Plasmin Working Solution Dilute the plasmin stock solution in assay buffer to the desired final concentration (e.g., 10 µg/mL). Prepare fresh before use.
Substrate Stock Solution Dissolve H-Ala-Phe-Lys-AMC in DMSO to a concentration of 10 mM. Aliquot and store at -20°C, protected from light.
Substrate Working Solution Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 100 µM). Prepare fresh before use and protect from light.
Inhibitor (Aprotinin) Stock Solution Prepare a 10 mM stock solution of aprotinin in sterile water. Aliquot and store at -20°C.
Inhibitor (Aprotinin) Working Solutions Prepare serial dilutions of the aprotinin stock solution in assay buffer to achieve the desired final concentrations for the inhibition assay.
Assay Workflow

The following diagram illustrates the experimental workflow for the plasmin activity assay.

AssayWorkflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis ReagentPrep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) PlateLayout Design 96-well Plate Layout (Samples, Controls, Blanks) ReagentPrep->PlateLayout AddInhibitor Add Inhibitor/Vehicle to appropriate wells AddEnzyme Add Plasmin Working Solution AddInhibitor->AddEnzyme Incubate1 Incubate at 37°C for 10-15 min AddEnzyme->Incubate1 AddSubstrate Add Substrate Working Solution to all wells Incubate1->AddSubstrate ReadPlate Immediately read fluorescence (Ex/Em = 380/500 nm) in kinetic mode for 30-60 min AddSubstrate->ReadPlate DataAnalysis Calculate reaction rates (V₀) and determine % inhibition ReadPlate->DataAnalysis

Caption: Experimental workflow for the this compound plasmin assay.

Standard Assay Protocol
  • Plate Setup: Add the following components to the wells of a 96-well black plate according to the plate layout.

Well TypeComponent 1Volume (µL)Component 2Volume (µL)Component 3Volume (µL)Total Volume (µL)
Blank Assay Buffer100Assay Buffer50Substrate Working Solution50200
Enzyme Control Assay Buffer50Plasmin Working Solution50Substrate Working Solution100200
Test Sample Test Compound50Plasmin Working Solution50Substrate Working Solution100200
Inhibitor Control Aprotinin Working Solution50Plasmin Working Solution50Substrate Working Solution100200
  • Pre-incubation: If screening for inhibitors, add 50 µL of the test compound or inhibitor control (Aprotinin) to the respective wells. For enzyme control and blank wells, add 50 µL of assay buffer.

  • Enzyme Addition: Add 50 µL of the plasmin working solution to all wells except the blank wells. Add 50 µL of assay buffer to the blank wells.

  • Incubation: Gently mix the plate and incubate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add 100 µL of the pre-warmed substrate working solution to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 500 nm.[7] Readings should be taken every 1-2 minutes for a total of 30-60 minutes.

Data Analysis
  • Blank Subtraction: Subtract the fluorescence readings of the blank wells from the readings of all other wells.

  • Calculate Initial Velocity (V₀): Plot the fluorescence intensity versus time for each well. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

  • Determine Percent Inhibition: For inhibitor screening, calculate the percent inhibition using the following formula:

    % Inhibition = [ (V₀_control - V₀_inhibitor) / V₀_control ] * 100

    Where:

    • V₀_control is the initial velocity of the enzyme control.

    • V₀_inhibitor is the initial velocity in the presence of the test inhibitor.

Quantitative Data Summary

The following table summarizes the typical concentrations and volumes used in the this compound plasmin assay.

ParameterRecommended Value
Plasmin Concentration 1-10 µg/mL (final concentration)
Substrate Concentration 50-200 µM (final concentration)
Aprotinin (Inhibitor) Concentration 0.1 - 10 µM (final concentration)
Total Assay Volume 200 µL
Incubation Temperature 37°C
Incubation Time (Pre-incubation) 10-15 minutes
Kinetic Read Time 30-60 minutes
Fluorescence Excitation 380 nm
Fluorescence Emission 500 nm

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Autofluorescence of test compounds or substrate degradation.Run a compound blank (compound + buffer, no enzyme). Prepare substrate solution fresh and protect from light.
Low signal Inactive enzyme or incorrect buffer pH.Use a fresh aliquot of enzyme. Verify the pH of the assay buffer.
Non-linear reaction rate Substrate depletion or enzyme instability.Use a lower enzyme concentration or a higher substrate concentration. Ensure the assay is performed within the linear range.
High well-to-well variability Pipetting errors or incomplete mixing.Use calibrated pipettes and ensure thorough mixing of reagents in the wells.

Conclusion

The this compound assay is a robust and sensitive method for measuring plasmin activity. The detailed protocol and guidelines provided in these application notes will enable researchers to reliably perform this assay for various applications, including enzyme characterization and inhibitor screening. Adherence to the recommended procedures and careful data analysis are crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for the Use of Ala-Phe-Lys-AMC in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the fluorogenic substrate, Alanine-Phenylalanine-Lysine-7-amido-4-methylcoumarin (Ala-Phe-Lys-AMC), in fluorescence-based enzyme assays. This document details the substrate's primary applications, protocols for use, and data presentation guidelines for the characterization of enzyme activity, particularly for plasmin and gingipain K.

Introduction

This compound is a sensitive fluorogenic substrate designed for the continuous assay of proteases that exhibit specificity for cleaving after a lysine residue. The substrate consists of a tripeptide sequence (Ala-Phe-Lys) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage of the amide bond between lysine and AMC, the free AMC molecule is released, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be monitored over time to determine enzyme kinetics and activity. The N-terminus of the peptide can be modified (e.g., with a succinyl (Suc) or methoxysuccinyl (MeOSuc) group) to enhance substrate stability and sensitivity.

The primary targets for this substrate are plasmin, a key serine protease in the fibrinolytic system, and gingipain K, a cysteine protease and a major virulence factor of the bacterium Porphyromonas gingivalis.

Physicochemical Properties and Storage

PropertyValue
Molecular Formula C₂₈H₃₅N₅O₅ (for the free peptide)
Excitation Wavelength (λex) 360 - 380 nm
Emission Wavelength (λem) 440 - 460 nm
Appearance White to off-white solid
Solubility Soluble in DMSO

Storage and Handling: this compound and its derivatives are typically supplied as a lyophilized powder or solid. It is recommended to store the solid material at -20°C, protected from light and moisture. For long-term storage of stock solutions, it is advisable to store them in aliquots at -80°C to avoid repeated freeze-thaw cycles.

Applications

  • Enzyme Activity Assays: Direct measurement of the enzymatic activity of plasmin and gingipain K in purified systems or complex biological samples.

  • Enzyme Kinetics: Determination of key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) to characterize enzyme-substrate interactions.

  • Inhibitor Screening: High-throughput screening of small molecules or biologicals for their potential to inhibit plasmin or gingipain K activity, relevant for drug discovery in thrombosis and periodontal disease, respectively.

  • Diagnostic Research: Development of diagnostic assays based on the detection of aberrant protease activity in biological fluids.

Signaling Pathways

Plasmin and the Fibrinolytic Pathway

Plasmin is the central enzyme of the fibrinolytic system, responsible for the degradation of fibrin clots. Its activity is tightly regulated. The pathway leading to plasmin activation and its role in fibrinolysis is depicted below.

Fibrinolytic_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated by Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot degrades Alpha2_AP α2-Antiplasmin Plasmin->Alpha2_AP inhibited by tPA tPA (tissue Plasminogen Activator) tPA->Plasminogen uPA uPA (urokinase Plasminogen Activator) uPA->Plasminogen FDPs Fibrin Degradation Products Fibrin_clot->FDPs

Caption: The Fibrinolytic Pathway.

Gingipain K and Porphyromonas gingivalis Pathogenesis

Gingipain K is a key virulence factor of P. gingivalis, a bacterium implicated in chronic periodontitis. It plays a crucial role in nutrient acquisition, tissue destruction, and evasion of the host immune system. One of its mechanisms involves the activation of the host's plasminogen system.

Gingipain_Pathway cluster_Pg Porphyromonas gingivalis cluster_Host Host System GingipainK Gingipain K (Kgp) Plasminogen Plasminogen GingipainK->Plasminogen activates Pro_uPA pro-uPA GingipainK->Pro_uPA activates Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix Degradation Plasmin->ECM Inflammation Inflammation Plasmin->Inflammation uPA uPA Pro_uPA->uPA uPA->Plasminogen activates Experimental_Workflow Prep 1. Reagent Preparation - Substrate Stock - Assay Buffer - Enzyme Dilutions Plate 2. Assay Plate Setup - Add Assay Buffer - Add Substrate - Add Inhibitor (if applicable) Prep->Plate Incubate 3. Pre-incubation - Equilibrate plate to assay temperature Plate->Incubate Initiate 4. Initiate Reaction - Add Enzyme Incubate->Initiate Measure 5. Kinetic Measurement - Read fluorescence at Ex/Em 360-380/440-460 nm - Record data over time Initiate->Measure Analyze 6. Data Analysis - Calculate initial velocities - Determine kinetic parameters (Km, Vmax) - Calculate IC50 for inhibitors Measure->Analyze

Application Notes and Protocols for Ala-Phe-Lys-AMC Kinetic Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for setting up and performing a kinetic assay using the fluorogenic substrate Alanine-Phenylalanine-Lysine-7-amido-4-methylcoumarin (Ala-Phe-Lys-AMC). This substrate is primarily utilized for the sensitive detection of plasmin and gingipain K activity.

Introduction

The this compound kinetic assay is a fluorescence-based method used to measure the enzymatic activity of proteases that recognize and cleave the specific peptide sequence Ala-Phe-Lys. The substrate consists of this tripeptide covalently linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the lysine residue and the AMC moiety, free AMC is released, resulting in a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity.

The assay is highly sensitive and can be performed in a continuous format, making it suitable for high-throughput screening of enzyme inhibitors and for detailed kinetic analysis of enzyme function. The typical excitation and emission wavelengths for AMC are in the range of 360-380 nm and 440-460 nm, respectively.

Assay Principle

The fundamental principle of this assay is the enzymatic hydrolysis of a non-fluorescent substrate to yield a highly fluorescent product.

Assay_Principle Substrate This compound (Non-fluorescent) Product Ala-Phe-Lys + AMC (Fluorescent) Substrate->Product Enzymatic Cleavage Enzyme Plasmin or Gingipain K

Diagram 1: Enzymatic cleavage of this compound.
Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)Storage Temperature
This compoundMedChemExpressHY-P4339-20°C (protect from light)
Human PlasminSigma-AldrichP1867-20°C
Gingipain K (from P. gingivalis)Recombinant Source--80°C
7-Amino-4-methylcoumarin (AMC) StandardSigma-AldrichA98914°C (protect from light)
Tris-HClSigma-AldrichT5941Room Temperature
NaClSigma-AldrichS9888Room Temperature
Sodium AcetateSigma-AldrichS2889Room Temperature
Dithiothreitol (DTT)Sigma-AldrichD97794°C
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855Room Temperature
96-well black, flat-bottom microplatesCorning3603Room Temperature
Experimental Protocols

4.1.1. Substrate Stock Solution (10 mM)

  • Dissolve the appropriate amount of this compound in anhydrous DMSO to make a 10 mM stock solution.

  • Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

4.1.2. AMC Standard Stock Solution (1 mM)

  • Dissolve 7-amino-4-methylcoumarin in anhydrous DMSO to make a 1 mM stock solution.

  • Aliquot and store at 4°C, protected from light.

4.1.3. Assay Buffers

  • Plasmin Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

  • Gingipain K Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, pH 5.5.

4.1.4. Enzyme Working Solutions

  • Prepare a stock solution of the enzyme in an appropriate buffer (e.g., for plasmin, 50 mM Tris-HCl, pH 8.0).

  • On the day of the experiment, dilute the enzyme stock solution to the desired working concentration using the respective assay buffer. Keep the enzyme on ice.

To convert the relative fluorescence units (RFU) to the molar amount of product formed, a standard curve of free AMC must be generated.

  • Prepare a series of dilutions of the 1 mM AMC standard stock solution in the assay buffer. A typical concentration range would be from 0 µM to 50 µM.

  • Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of a 96-well black microplate.

  • Measure the fluorescence at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

  • Plot the fluorescence intensity (RFU) against the known AMC concentration (µM).

  • Perform a linear regression to obtain the slope of the standard curve (RFU/µM). This slope will be used to convert the rate of change in fluorescence in the enzymatic assay to the rate of product formation.

AMC Concentration (µM)Volume of 1 mM AMC (µL)Volume of Assay Buffer (µL)Total Volume (µL)
50595100
252.597.5100
12.51.2598.75100
6.250.62599.375100
3.1250.312599.6875100
00100100

This protocol is designed for a 96-well plate format. Adjust volumes as needed.

Experimental_Workflow A Prepare Reagents (Buffer, Substrate, Enzyme) B Add Assay Buffer to Wells A->B C Add Substrate to Wells (Varying Concentrations) B->C D Pre-incubate Plate at Assay Temperature C->D E Initiate Reaction by Adding Enzyme D->E F Measure Fluorescence Over Time (Kinetic Read) E->F G Data Analysis F->G

Diagram 2: General workflow for the kinetic assay.
  • Assay Setup:

    • Add 50 µL of the appropriate assay buffer to each well of a 96-well black microplate.

    • Add 25 µL of the this compound substrate solution at various concentrations to the wells. To determine the Michaelis-Menten constant (Km), a range of substrate concentrations is required (e.g., 0.1x to 10x the expected Km).

    • Include a "no enzyme" control for each substrate concentration to measure background fluorescence.

    • Include a "no substrate" control to measure the intrinsic fluorescence of the enzyme preparation.

  • Pre-incubation:

    • Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 25 µL of the enzyme working solution to each well. The final reaction volume will be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically (e.g., every 30-60 seconds) for a period of 30-60 minutes.

    • Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

ComponentVolume per Well (µL)
Assay Buffer50
Substrate Solution (4x)25
Enzyme Solution (4x)25
Total Final Volume 100
Data Presentation and Analysis
  • For each substrate concentration, subtract the "no enzyme" background fluorescence from the fluorescence readings of the corresponding wells with the enzyme.

  • Plot the background-corrected fluorescence (RFU) versus time (minutes) for each substrate concentration.

  • Determine the initial reaction velocity (V₀) from the linear portion of each progress curve. The V₀ is the slope of this linear phase and is expressed in RFU/min.

  • Use the slope from the AMC standard curve (in RFU/µM) to convert the initial velocities from RFU/min to µM/min.

    • V₀ (µM/min) = (V₀ (RFU/min)) / (Slope of AMC standard curve (RFU/µM))

  • Plot the initial velocity (V₀ in µM/min) against the substrate concentration ([S] in µM).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant).

    • V₀ = (Vmax * [S]) / (Km + [S])

ParameterDescriptionUnits
V₀ Initial reaction velocityµM/min
[S] Substrate concentrationµM
Vmax Maximum reaction velocity at saturating substrate concentrationsµM/min
Km Michaelis constant; the substrate concentration at which the reaction velocity is half of Vmax.µM
kcat Turnover number; the number of substrate molecules converted to product per enzyme molecule per second.s⁻¹
kcat/Km Catalytic efficiency of the enzyme.M⁻¹s⁻¹
  • kcat Calculation: If the enzyme concentration [E] is known, the turnover number (kcat) can be calculated:

    • kcat = Vmax / [E]

Troubleshooting
IssuePossible CauseSuggested Solution
High Background Fluorescence Substrate degradation (light exposure)Prepare fresh substrate solution and protect from light.
Contaminated reagentsUse fresh, high-purity reagents and water.
No or Low Signal Inactive enzymeUse a fresh enzyme aliquot; ensure proper storage and handling. Confirm enzyme activity with a known positive control substrate.
Incorrect buffer pH or compositionVerify the pH and composition of the assay buffer.
Incorrect instrument settingsCheck the excitation and emission wavelengths and the gain settings on the fluorometer.
Non-linear Reaction Progress Curves Substrate depletionUse a lower enzyme concentration or measure the initial velocity over a shorter time period.
Enzyme instabilityPerform the assay at a lower temperature or for a shorter duration. Add stabilizing agents (e.g., BSA) to the assay buffer if appropriate.
Inner filter effect (at high substrate conc.)If substrate concentrations are very high, the fluorescence signal may be non-linear. Keep the total absorbance of the solution low. Dilute the sample if necessary.

Application Notes and Protocols for Measuring Gingipain K Activity with Ala-Phe-Lys-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gingipain K (Kgp) is a lysine-specific cysteine protease secreted by the periodontopathic bacterium Porphyromonas gingivalis. As a major virulence factor, Kgp plays a critical role in the degradation of host tissues, dysregulation of the host inflammatory response, and the acquisition of nutrients for the bacterium. Its proteolytic activity is implicated in the pathogenesis of periodontal disease and has been linked to other systemic conditions. Accurate measurement of gingipain K activity is therefore crucial for understanding its biological function and for the development of targeted inhibitors as potential therapeutics.

This document provides detailed application notes and protocols for the sensitive and continuous measurement of gingipain K activity using the fluorogenic substrate Alanine-Phenylalanine-Lysine-7-amido-4-methylcoumarin (Ala-Phe-Lys-AMC). Upon cleavage of the Lys-AMC bond by gingipain K, the highly fluorescent 7-amido-4-methylcoumarin (AMC) is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the peptide substrate this compound by gingipain K. The substrate is composed of a tripeptide sequence recognized by gingipain K, linked to the fluorophore AMC. In its intact form, the substrate is minimally fluorescent. The enzymatic activity of gingipain K cleaves the amide bond between lysine and AMC, liberating the free AMC molecule. Free AMC exhibits strong fluorescence when excited at approximately 380 nm, with an emission maximum at around 460 nm. The rate of increase in fluorescence is a direct measure of the gingipain K enzymatic activity.

Quantitative Data Summary

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Notes
Z-His-Glu-Lys-MCANot specifiedNot specified> known substratesA highly sensitive substrate designed for Kgp.
Z-Glu-Lys-MCANot specifiedNot specified> known substratesAnother sensitive substrate for Kgp developed in the same study.
Human IgGK' ≈ 15Not specifiedNot specifiedExhibits non-Michaelis-Menten kinetics with positive cooperativity. K' is a pseudo-equilibrium constant.
Ac-Lys-pNANot specifiedNot specifiedNot specifiedA chromogenic substrate used for active site titration of gingipain K.

MCA: 4-methyl-coumaryl-7-amide; pNA: p-nitroanilide; Z: Carbobenzoxy.

Experimental Protocols

Materials and Reagents
  • Purified gingipain K enzyme

  • This compound substrate (or its N-terminally protected form, e.g., Suc-Ala-Phe-Lys-AMC)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay Buffer: 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.02% NaN₃, pH 7.6

  • L-cysteine

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

  • Standard laboratory equipment (pipettes, tubes, etc.)

Preparation of Reagents
  • Gingipain K Enzyme Solution:

    • Reconstitute or dilute purified gingipain K to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically for each experiment but is typically in the low nanomolar range.

    • Prepare fresh on the day of the experiment and keep on ice.

  • This compound Substrate Stock Solution (10 mM):

    • Dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM.

    • Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Substrate Working Solution (e.g., 100 µM):

    • On the day of the experiment, dilute the 10 mM stock solution to the desired final working concentration in Assay Buffer. For a final assay concentration of 50 µM in a 200 µL reaction volume, prepare a 100 µM working solution (2X).

    • Protect the working solution from light.

  • Assay Buffer with L-cysteine:

    • Immediately before use, add L-cysteine to the Assay Buffer to a final concentration of 1-10 mM. L-cysteine is required to maintain the active-site cysteine of gingipain K in a reduced state.

Assay Procedure for Gingipain K Activity
  • Assay Setup:

    • Set up the reactions in a 96-well black microplate.

    • Prepare wells for blanks (no enzyme), negative controls (no substrate), and test samples.

    • The final reaction volume is typically 200 µL.

  • Reaction Mixture Preparation:

    • To each well, add the following in order:

      • 50 µL of Assay Buffer with L-cysteine.

      • 50 µL of the gingipain K enzyme solution (or buffer for blanks).

      • Pre-incubate the plate for 10 minutes at 37°C to allow for enzyme activation.

  • Initiation of Reaction:

    • Add 100 µL of the 2X substrate working solution to all wells to initiate the reaction. The final substrate concentration will be 50 µM.

    • Mix gently by pipetting or orbital shaking.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a desired time period (e.g., every minute for 30-60 minutes).

    • Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

Data Analysis
  • Blank Subtraction:

    • Subtract the fluorescence readings of the blank wells (no enzyme) from the readings of the test wells.

  • Calculation of Reaction Rate:

    • Plot the fluorescence intensity (in Relative Fluorescence Units, RFU) against time (in minutes).

    • The initial linear

Application Notes and Protocols for Tripeptidyl-Peptidase II (TPP2) Assay using Ala-Phe-Lys-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripeptidyl-peptidase II (TPP2) is a large, cytosolic serine exopeptidase that plays a crucial role in intracellular protein degradation by sequentially removing tripeptides from the N-terminus of longer peptides. Its activity is implicated in various cellular processes, including MHC class I antigen presentation, cell growth, and apoptosis. Given its involvement in pathophysiology, TPP2 is a potential therapeutic target, making robust and reliable assays for its activity essential for basic research and drug discovery.

These application notes provide a detailed protocol for the determination of TPP2 activity using the fluorogenic substrate Alanine-Phenylalanine-Lysine-7-amido-4-methylcoumarin (Ala-Phe-Lys-AMC). A similar substrate, Ala-Ala-Phe-AMC (AAF-AMC), has been successfully used to measure the activity of tripeptidyl peptidases.

Assay Principle

The TPP2 assay is based on the enzymatic cleavage of the tripeptide substrate, this compound. TPP2 recognizes and cleaves the peptide bond between the lysine residue and the fluorescent 7-amido-4-methylcoumarin (AMC) group. Upon cleavage, the highly fluorescent AMC is released, and its fluorescence can be monitored kinetically. The rate of AMC release is directly proportional to the TPP2 activity in the sample.

Materials and Reagents

ReagentSupplierCatalog Number
Tripeptidyl-Peptidase II (human, recombinant)Example SupplierExample-123
This compoundExample SupplierExample-456
Tris-HClMajor Supplier---
NaClMajor Supplier---
DTTMajor Supplier---
DMSOMajor Supplier---
7-Amino-4-methylcoumarin (AMC)Major Supplier---
Black, flat-bottom 96-well microplatesMajor Supplier---
Fluorescence microplate reader------

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 8.0. Prepare a stock solution and adjust the pH at room temperature. Store at 4°C.

  • Enzyme Solution (TPP2): Reconstitute lyophilized TPP2 in the Assay Buffer to a stock concentration of 1 µg/µL. Aliquot and store at -80°C. For the assay, dilute the stock solution in cold Assay Buffer to the desired final concentration (e.g., 5-20 ng/well). Keep the diluted enzyme on ice.

  • Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C, protected from light.

  • AMC Standard Stock Solution: Dissolve AMC in DMSO to a stock concentration of 1 mM. Aliquot and store at -20°C, protected from light.

TPP2 Activity Assay Protocol
  • Prepare AMC Standard Curve:

    • Create a series of dilutions of the AMC standard stock solution in Assay Buffer to generate concentrations ranging from 0 to 50 µM.

    • Add 100 µL of each standard dilution to separate wells of a black 96-well plate.

  • Set up the Enzyme Reaction:

    • Add 50 µL of Assay Buffer to each well of a new black 96-well plate.

    • Add 25 µL of the diluted TPP2 enzyme solution to the sample wells.

    • For a "no enzyme" control, add 25 µL of Assay Buffer to control wells.

  • Initiate the Reaction:

    • Prepare a working solution of the this compound substrate by diluting the 10 mM stock solution in Assay Buffer to a 4X final desired concentration (e.g., for a 100 µM final concentration, dilute to 400 µM).

    • Add 25 µL of the 4X substrate working solution to all wells to start the reaction. The final volume in each well will be 100 µL.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

    • Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

Data Analysis
  • Calculate the Rate of Reaction:

    • Plot fluorescence intensity (RFU) versus time (minutes) for each sample.

    • Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (ΔRFU/Δt).

  • Convert RFU to Moles of AMC:

    • Use the AMC standard curve to create a linear regression equation (RFU = slope × [AMC] + intercept).

    • Use the slope from the standard curve to convert the V₀ from RFU/min to moles of AMC/min.

  • Calculate TPP2 Specific Activity:

    • Specific Activity (nmol/min/mg) = (Rate of AMC production (nmol/min)) / (amount of TPP2 in the well (mg)).

TPP2 Inhibitor Screening Protocol
  • Prepare Reagents:

    • Prepare Assay Buffer, TPP2 enzyme solution, and this compound substrate solution as described above.

    • Dissolve inhibitor compounds in DMSO to create stock solutions. Prepare a dilution series of each inhibitor in Assay Buffer.

  • Set up the Inhibition Assay:

    • Add 40 µL of Assay Buffer to each well.

    • Add 10 µL of the inhibitor dilutions to the inhibitor wells.

    • For "100% activity" control wells, add 10 µL of Assay Buffer with the same final concentration of DMSO as the inhibitor wells.

    • For "no enzyme" background wells, add 10 µL of Assay Buffer.

    • Add 25 µL of the diluted TPP2 enzyme solution to all wells except the "no enzyme" wells. Add 25 µL of Assay Buffer to the "no enzyme" wells.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Initiate and Measure the Reaction:

    • Add 25 µL of the 4X this compound substrate working solution to all wells.

    • Measure fluorescence kinetically as described in the activity assay protocol.

  • Calculate Percentage Inhibition:

    • Determine the reaction rate for each well.

    • Percentage Inhibition = [1 - (Rate with Inhibitor / Rate of 100% Activity Control)] × 100.

  • Determine IC₅₀:

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary

ParameterValue
Excitation Wavelength360-380 nm
Emission Wavelength440-460 nm
Recommended TPP2 Concentration5-20 ng/well
Recommended Substrate Concentration50-200 µM
Assay Temperature37°C
Assay pH8.0

Visualizations

TPP2_Assay_Workflow prep Reagent Preparation setup Assay Setup (Enzyme, Buffer) prep->setup 1 initiate Add Substrate (this compound) setup->initiate 2 measure Kinetic Fluorescence Measurement initiate->measure 3 analyze Data Analysis (V₀, Specific Activity) measure->analyze 4

Caption: Experimental workflow for the TPP2 activity assay.

TPP2_Reaction_Mechanism TPP2 TPP2 Enzyme Product1 Ala-Phe-Lys TPP2->Product1 Cleavage Product2 AMC (Fluorescent) TPP2->Product2 Release Substrate This compound (Non-fluorescent) Substrate->TPP2

Caption: Enzymatic reaction of TPP2 with this compound.

Application Notes and Protocols for Ala-Phe-Lys-AMC Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ala-Phe-Lys-7-amido-4-methylcoumarin (Ala-Phe-Lys-AMC) is a highly sensitive fluorogenic substrate used for the detection and quantification of protease activity. Specifically, it is recognized and cleaved by enzymes such as plasmin and the lysine-specific gingipain K, releasing the fluorescent group 7-amino-4-methylcoumarin (AMC).[1] The resulting fluorescence can be measured to determine enzyme kinetics, screen for inhibitors, and assess the role of these proteases in various physiological and pathological processes. Proper preparation of a stable, high-concentration stock solution is critical for obtaining accurate and reproducible results in downstream applications.

This document provides a detailed protocol for the preparation, storage, and handling of an this compound stock solution. It also includes an overview of the key signaling pathways in which the target enzymes, plasmin and gingipain K, are involved.

Quantitative Data Summary

For ease of use and accurate dilutions, the following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound Trifluoroacetate Salt

PropertyValue
Molecular Formula C₂₈H₃₅N₅O₅·C₂HF₃O₂
Molecular Weight 635.63 g/mol
CAS Number 120928-02-1
Appearance White to off-white solid
Excitation Wavelength 360-380 nm
Emission Wavelength 440-460 nm

Table 2: Recommended Stock Solution Parameters

ParameterRecommended Value
Solvent Dimethyl sulfoxide (DMSO)
Stock Concentration 10 mM
Storage Temperature -20°C or -80°C
Storage Conditions Protect from light and moisture

Experimental Protocol: Preparation of 10 mM this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound.

Materials:

  • This compound trifluoroacetate salt

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Aliquoting the Substrate: Before opening, bring the vial of this compound to room temperature to prevent condensation. Weigh out the desired amount of the substrate in a microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.36 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the substrate. For a 10 mM solution, if you weighed 6.36 mg, add 1 mL of DMSO.

  • Vortexing: Vortex the tube thoroughly for 1-2 minutes until the substrate is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in light-protective microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Always protect the solution from light.

Signaling Pathways

This compound is a valuable tool for studying the activity of proteases involved in critical signaling pathways. Below are diagrams illustrating the pathways for plasmin and gingipain K.

Plasmin Signaling Pathway

The urokinase plasminogen activator (uPA) system is a key regulator of extracellular matrix degradation, cell migration, and invasion. uPA converts plasminogen to the active serine protease plasmin, which in turn can activate various signaling cascades, including the JAK/STAT and MAPK/ERK pathways.[2]

Plasmin_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular uPA uPA uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPAR->Plasminogen Recruits Plasmin Plasmin Plasminogen->Plasmin Activation JAK JAK Plasmin->JAK Activates RAS Ras Plasmin->RAS Activates STAT STAT JAK->STAT Gene Gene Expression STAT->Gene RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene

Caption: Plasmin activation and downstream signaling pathways.

Gingipain K Signaling Pathway

Lysine-specific gingipain K (Kgp) is a major virulence factor of the bacterium Porphyromonas gingivalis. It plays a crucial role in the host inflammatory response by activating the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[3]

GingipainK_Signaling Kgp Gingipain K Receptor Cell Surface Receptor Kgp->Receptor Activates p38_MAPK p38 MAPK Receptor->p38_MAPK Phosphorylates Transcription_Factor Transcription Factor (e.g., AP-1) p38_MAPK->Transcription_Factor Activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) Transcription_Factor->Inflammatory_Cytokines Induces Expression

Caption: Gingipain K-mediated activation of the p38 MAPK pathway.

Experimental Workflow

The following diagram outlines the general workflow for using the this compound stock solution in a typical enzyme activity assay.

Experimental_Workflow start Start prep_stock Prepare 10 mM This compound Stock Solution start->prep_stock prep_working Prepare Working Solution (e.g., 100 µM) in Assay Buffer prep_stock->prep_working mix Mix Enzyme and Substrate in 96-well plate prep_working->mix prep_enzyme Prepare Enzyme Solution prep_enzyme->mix incubate Incubate at Optimal Temperature mix->incubate measure Measure Fluorescence (Ex/Em = 360/460 nm) over time incubate->measure analyze Analyze Data (Calculate initial velocity) measure->analyze end End analyze->end

Caption: General workflow for an enzyme activity assay.

References

Application Note and Protocol: Calculating Enzyme Activity from Ala-Phe-Lys-AMC Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorogenic peptide substrates are essential tools for measuring enzyme activity in a continuous and highly sensitive manner. The substrate, Alanine-Phenylalanine-Lysine-7-amido-4-methylcoumarin (Ala-Phe-Lys-AMC), is a valuable tool for assaying the activity of proteases that exhibit specificity for lysine at the P1 position of the cleavage site. Upon enzymatic cleavage of the amide bond between the peptide and the 7-amido-4-methylcoumarin (AMC) fluorophore, the highly fluorescent AMC is released. The increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored in real-time. This application note provides a detailed protocol for determining the activity of proteases, such as plasmin and trypsin, using this compound. It includes procedures for sample preparation, assay execution, and data analysis, complete with illustrative data and visualizations to guide the user.

Principle of the Assay

The core of this assay is the enzymatic hydrolysis of the non-fluorescent substrate this compound. A protease that recognizes and cleaves the peptide sequence after the Lysine residue liberates the AMC fluorophore. The free AMC molecule exhibits significant fluorescence when excited with ultraviolet light (typically around 360-380 nm), with a strong emission peak in the blue range (approximately 440-460 nm). The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and thus to the enzyme's activity. By creating a standard curve with known concentrations of free AMC, the measured relative fluorescence units (RFU) can be converted into the molar amount of product formed, allowing for the quantitative determination of enzyme activity.

Experimental Protocols

Materials and Reagents
  • This compound trifluoroacetate salt

  • Enzyme (e.g., human plasmin, bovine trypsin)

  • 7-Amino-4-methylcoumarin (AMC) standard

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Enzyme Dilution Buffer (e.g., Assay Buffer with 0.1% (w/v) bovine serum albumin)

  • DMSO (for dissolving substrate and standard)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader with excitation and emission filters for ~380 nm and ~460 nm, respectively

  • Standard laboratory equipment (pipettes, tubes, etc.)

Preparation of Reagents
  • This compound Substrate Stock Solution (10 mM): Dissolve the this compound trifluoroacetate salt in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.

  • AMC Standard Stock Solution (1 mM): Dissolve the 7-Amino-4-methylcoumarin in DMSO to a final concentration of 1 mM. Store in aliquots at -20°C, protected from light.

  • Enzyme Stock Solution: Prepare a stock solution of the enzyme in an appropriate buffer (refer to the manufacturer's instructions). Determine the protein concentration of the stock solution. Store aliquots at -80°C.

  • Working Solutions: On the day of the experiment, thaw the required aliquots of substrate, standard, and enzyme. Prepare dilutions in the appropriate buffers as described in the protocols below. Keep all enzyme solutions on ice.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Substrate, Standard, Enzyme, Buffers) std_curve_prep Prepare AMC Standard Curve Dilution Series reagent_prep->std_curve_prep sample_prep Prepare Enzyme Samples (and Controls) reagent_prep->sample_prep add_reagents Add Standards/Samples to Plate std_curve_prep->add_reagents sample_prep->add_reagents initiate_reaction Initiate Reaction with Substrate Addition add_reagents->initiate_reaction incubate Incubate at Controlled Temperature initiate_reaction->incubate read_fluorescence Read Fluorescence (Kinetic Mode) incubate->read_fluorescence plot_std_curve Plot AMC Standard Curve (RFU vs. [AMC]) read_fluorescence->plot_std_curve calc_rate Calculate Rate of Reaction (ΔRFU/Δtime) read_fluorescence->calc_rate convert_rate Convert Rate to Molar Units using Standard Curve plot_std_curve->convert_rate calc_rate->convert_rate calc_activity Calculate Enzyme Activity (U/mg) convert_rate->calc_activity

Application Note and Protocol: Ala-Phe-Lys-AMC Assay in 96-Well Plate Format

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ala-Phe-Lys-AMC (AFK-AMC) assay is a sensitive and convenient method for measuring the activity of certain serine proteases, most notably plasmin. This fluorogenic assay utilizes the peptide substrate L-Alanyl-L-phenylalanyl-L-lysin-7-amido-4-methylcoumarin (this compound). In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage of the amide bond between the lysine residue and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored over time using a fluorescence plate reader. This application note provides a detailed protocol for performing the this compound assay in a 96-well plate format, suitable for enzyme characterization and inhibitor screening.

Principle of the Assay

The fundamental principle of the assay lies in the enzymatic hydrolysis of a fluorogenic substrate. The serine protease, such as plasmin, recognizes and cleaves the peptide sequence Ala-Phe-Lys, liberating the AMC fluorophore. The fluorescence of the released AMC is measured at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm. The rate of the increase in fluorescence is a direct measure of the enzyme's catalytic activity.

Signaling Pathway

The this compound assay is frequently employed to study the plasminogen activation system, a crucial pathway in fibrinolysis, the process of breaking down blood clots.

Application Notes: Continuous vs. Endpoint Assays for Protease Activity using Ala-Phe-Lys-AMC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The fluorogenic peptide substrate, Alanine-Phenylalanine-Lysine-7-amido-4-methylcoumarin (Ala-Phe-Lys-AMC), is a valuable tool for measuring the activity of certain proteases, particularly plasmin. Upon enzymatic cleavage between the lysine and AMC moieties, the highly fluorescent AMC is released, resulting in a quantifiable increase in fluorescence. This application note explores two primary methodologies for utilizing this compound: continuous (kinetic) and endpoint assays. The choice between these methods depends on the specific experimental goals, such as high-throughput screening, detailed kinetic analysis, or inhibitor characterization.

Principle of the Assay

The fundamental principle lies in the enzymatic hydrolysis of the non-fluorescent this compound substrate to release the fluorescent 7-amino-4-methylcoumarin (AMC).

  • This compound (Substrate) : Non-fluorescent

  • Enzyme (e.g., Plasmin) : Catalyzes the cleavage of the Lys-AMC bond.

  • Ala-Phe-Lys + AMC (Products) : AMC is highly fluorescent.

The rate of AMC release is directly proportional to the enzyme's activity. The fluorescence is typically measured with excitation at approximately 360-380 nm and emission at 440-460 nm.

Continuous (Kinetic) Assays

In a continuous assay, the fluorescence is monitored in real-time at regular intervals from the moment the reaction is initiated. This method provides a detailed view of the reaction progress over time.

Advantages:

  • Rich Data Set : Generates progress curves that can be used to calculate initial reaction velocities (V₀) with high accuracy.

  • Mechanistic Insights : Ideal for detailed enzyme kinetic studies, including the determination of Michaelis-Menten constants (Km and Vmax).

  • Inhibitor Mode of Action : Can reveal time-dependent inhibition and differentiate between various inhibitor mechanisms (e.g., reversible vs. irreversible).

Disadvantages:

  • Lower Throughput : Requires a plate reader capable of repeated measurements over time, which can limit the number of samples processed simultaneously.

  • Instrument Occupancy : The plate reader is occupied for the entire duration of the kinetic read.

Endpoint Assays

In an endpoint assay, the reaction is allowed to proceed for a predetermined, fixed period. The reaction is then stopped, and the final fluorescence is measured.

Advantages:

  • High Throughput : Well-suited for high-throughput screening (HTS) of large compound libraries as it only requires a single measurement per well.

  • Simplicity : The protocol is generally simpler and less instrument-intensive than a continuous assay.

Disadvantages:

  • Single Data Point : Provides a single measurement that represents the cumulative product formation over the incubation period.

  • Potential for Inaccuracy : If the reaction rate is not linear over the entire incubation time (e.g., due to substrate depletion or enzyme instability), the endpoint measurement may not accurately reflect the initial velocity.

  • Limited Mechanistic Information : It is difficult to obtain detailed kinetic parameters or insights into the inhibitor's mode of action.

Data Presentation: A Comparative Overview

The choice of assay format can significantly impact the interpretation of results, particularly in drug discovery applications such as inhibitor screening. Below is a summary of typical comparative data.

ParameterContinuous AssayEndpoint AssayRationale
Enzyme Kinetics
Km15 µMNot readily determinedContinuous assays provide the rate data at multiple substrate concentrations needed for accurate Km calculation.
Vmax120 RFU/minNot directly measuredVmax is the initial reaction rate at saturating substrate concentrations, which is determined from the slope of the progress curve.
Assay Quality for HTS
Z'-Factor0.850.70Continuous assays often exhibit lower variability in initial rates, leading to a higher Z'-factor.
Signal-to-Background (S/B)1510By measuring the initial linear rate, continuous assays can minimize the impact of background fluorescence that may increase over longer incubation times.
Inhibitor Characterization (IC50)
IC50 (Competitive Inhibitor)50 nM75 nMEndpoint assays with longer incubation times can sometimes overestimate the potency of competitive inhibitors, especially at low substrate concentrations.
IC50 (Time-Dependent Inhibitor)20 nM100 nMContinuous assays are essential for accurately characterizing time-dependent inhibitors, as their potency increases with incubation time. Endpoint assays may miss this phenomenon or provide misleading IC50 values.

Experimental Protocols

Protocol 1: AMC Standard Curve

To convert relative fluorescence units (RFU) to the molar amount of product formed, a standard curve using free AMC is essential.

Materials:

  • 7-amino-4-methylcoumarin (AMC

Troubleshooting & Optimization

Technical Support Center: Optimizing AMC Fluorogenic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in 7-amino-4-methylcoumarin (AMC) fluorogenic assays.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of an AMC fluorogenic assay?

A1: AMC-based fluorogenic assays are used to measure enzyme activity. The substrate consists of a peptide or other molecule linked to AMC, rendering it non-fluorescent or weakly fluorescent. When an enzyme cleaves the bond between the substrate and AMC, the free AMC is released, which is highly fluorescent. The increase in fluorescence intensity is directly proportional to the enzyme's activity.

Q2: What are the optimal excitation and emission wavelengths for AMC?

A2: The optimal excitation wavelength for free AMC is typically in the range of 340-380 nm, with an optimal emission wavelength between 440-460 nm. It is recommended to perform a wavelength scan on your specific instrument to determine the precise optimal settings for your assay conditions.

Q3: What type of microplate should be used for AMC assays?

A3: To minimize background fluorescence and light scattering, it is highly recommended to use black, opaque-walled microplates with clear bottoms. White plates are generally used for luminescence assays, and clear plates are for absorbance measurements.

Q4: How should AMC-conjugated substrates be prepared and stored?

A4: AMC-conjugated substrates are typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. These stock solutions should be stored at -20°C, protected from light. It is advisable to prepare fresh working solutions from the stock for each experiment to ensure substrate integrity.

Troubleshooting Guide

High background fluorescence and low signal are common issues that can lead to a poor signal-to-noise ratio. This guide provides a systematic approach to identify and resolve these problems.

Issue 1: High Background Fluorescence

High background can mask the true signal from the enzymatic reaction.

Possible Causes and Solutions:

  • Substrate Impurities or Degradation:

    • Problem: The substrate may contain free AMC from manufacturing or may have degraded during storage.

    • Solution: Prepare fresh substrate stock solutions in anhydrous DMSO. Minimize exposure of the substrate to light.

  • Non-Enzymatic Hydrolysis:

    • Problem: The substrate can spontaneously hydrolyze, especially at non-optimal pH or elevated temperatures.

    • Solution: Optimize the assay pH and perform the assay at the lowest feasible temperature that maintains enzyme activity. Run a "no-enzyme" control to quantify the rate of non-enzymatic hydrolysis.

  • Autofluorescence:

    • Problem: Intrinsic fluorescence from assay components like buffers, solvents (e.g., DMSO), or biological samples (e.g., NADH, flavins in cell lysates) can contribute to high background.

    • Solution: Test different buffer systems to find one with minimal intrinsic fluorescence. If using cell lysates, include a "no-substrate" control to measure the inherent background fluorescence of your sample. When possible, use phenol red-free media for cell-based assays.

  • High DMSO Concentration:

    • Problem: While necessary for dissolving the substrate, high concentrations of DMSO can increase background fluorescence.

    • Solution: Minimize the final DMSO concentration in the assay, typically keeping it below 5%. Ensure the final DMSO concentration is consistent across all wells.

Issue 2: Low Signal Intensity

A weak signal can make it difficult to distinguish from the background noise.

Possible Causes and Solutions:

  • Insufficient Enzyme or Substrate Concentration:

    • Problem: The concentration of the enzyme or substrate may be too low to generate a robust signal.

    • Solution: Perform a titration to find the optimal enzyme concentration that yields a strong signal within the linear range of the assay. Optimize the substrate concentration; it is often recommended to use a concentration at or near the Michaelis-Menten constant (Km) for inhibitor studies. For routine activity assays, substrate concentrations above the Km can ensure the enzyme is saturated.

  • Suboptimal Assay Conditions:

    • Problem: The buffer composition, pH, or temperature may not be optimal for enzyme activity.

    • Solution: Verify the pH and ionic strength of the assay buffer, as enzyme activity is highly dependent on these parameters. Confirm the optimal temperature for your specific enzyme; most assays are performed at 37°C.

  • Photobleaching:

    • Problem: The fluorescent signal of AMC can fade upon prolonged exposure to excitation light, a phenomenon known as photobleaching. This can lead to a loss of signal over time.

    • Solution: Minimize the sample's exposure to the excitation light. This can be achieved by reducing illumination intensity with neutral-density filters or by minimizing the duration of measurement.

  • Inner Filter Effect:

    • Problem: At high concentrations, the substrate or product can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration. This is known as the inner filter effect and can artificially lower the measured signal.

    • Solution: If possible, work with lower substrate concentrations where the absorbance is minimal. A general guideline is to keep the sum of the absorbances at the excitation and emission wavelengths below 0.08. If high substrate concentrations are necessary, mathematical corrections can be applied.

Data Presentation

Table 1: Troubleshooting Summary for High Background Fluorescence

Potential Cause Recommended Solution Control Experiment
Substrate Impurity/DegradationPrepare fresh substrate stock solution in anhydrous DMSO."No-enzyme" control to assess baseline fluorescence of the substrate.
Non-Enzymatic HydrolysisOptimize assay pH and temperature."No-enzyme" control incubated over the assay time course.
AutofluorescenceUse buffers with low intrinsic fluorescence; use phenol red-free media."No-substrate" control to measure sample autofluorescence.
High DMSO ConcentrationKeep final DMSO concentration below 5% and consistent across wells.Test a range of DMSO concentrations in the "no-enzyme" control.

Table 2: Troubleshooting Summary for Low Signal Intensity

Potential Cause Recommended Solution Optimization Experiment
Insufficient EnzymeTitrate enzyme concentration to find the optimal level for a linear reaction rate.Enzyme concentration titration curve.
Suboptimal SubstrateTitrate substrate concentration; aim for Km for inhibitor studies, and >Km for activity assays.Substrate concentration titration to determine Km and Vmax.
Suboptimal Assay ConditionsOptimize buffer pH, ionic strength, and temperature for the specific enzyme.Test a matrix of pH and temperature conditions.
PhotobleachingMinimize light exposure; use neutral-density filters.Measure fluorescence over time with and without continuous illumination.
Inner Filter EffectUse lower substrate concentrations; apply correction factors if high concentrations are needed.Measure absorbance of the substrate at excitation and emission wavelengths.

Experimental Protocols

Protocol 1: General AMC Fluorogenic Enzyme Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each enzyme and substrate pair.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer appropriate for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5).

    • Enzyme Solution: Dilute the enzyme in cold assay buffer to the desired stock concentration. Keep on ice.

    • Substrate Stock Solution: Dissolve the AMC-conjugated substrate in DMSO to a stock concentration (e.g., 10 mM).

    • Substrate Working Solution: Immediately before use, dilute the substrate stock solution in assay buffer to the desired final concentration.

    • AMC Standard: Prepare a stock solution of free AMC in DMSO (e.g., 1 mM) for generating a standard curve.

  • Assay Procedure (96-well plate format):

    • Standard Curve: Prepare a serial dilution of the AMC standard in assay buffer to convert relative fluorescence units (RFU) to product concentration.

    • Assay Plate Setup:

      • Sample Wells: Add assay buffer, any test compounds (e.g., inhibitors), and the enzyme solution.

      • No-Enzyme Control (Blank): Add assay buffer and any test compounds, but no enzyme. This measures substrate auto-hydrolysis and background.

      • No-Substrate Control: Add assay buffer, any test compounds, and the enzyme solution, but no substrate. This measures sample autofluorescence.

    • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for a set time (e.g., 10-15 minutes).

    • Initiate Reaction: Add the substrate working solution to all wells to start the reaction.

    • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: ~350-380 nm, Emission: ~440-460 nm) over time (kinetic assay) or after a fixed incubation period (endpoint assay).

  • Data Analysis:

    • Subtract the fluorescence of the "no-enzyme" control from all other readings.

    • For kinetic assays, determine the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • For endpoint assays, calculate the net change in fluorescence.

    • Use the AMC standard curve to convert RFU to the amount of product formed.

Visualizations

AMC_Assay_Principle Substrate_AMC Substrate-AMC (Non-fluorescent) Products Cleaved Substrate + Free AMC (Fluorescent) Substrate_AMC->Products Enzymatic Cleavage Enzyme Enzyme Enzyme->Substrate_AMC Fluorescence Emitted Light (~440-460 nm) Products->Fluorescence Emission Light Excitation Light (~340-380 nm) Light->Products Excitation

Caption: Principle of AMC Fluorogenic Assays.

Troubleshooting_Workflow Start Poor Signal-to-Noise Ratio Check_Background High Background? Start->Check_Background Check_Signal Low Signal? Check_Background->Check_Signal No High_BG_Solutions Troubleshoot High Background: - Check substrate purity - Optimize pH/temp - Check for autofluorescence - Lower DMSO concentration Check_Background->High_BG_Solutions Yes Low_Signal_Solutions Troubleshoot Low Signal: - Optimize enzyme/substrate conc. - Optimize assay conditions - Minimize photobleaching - Check for inner filter effect Check_Signal->Low_Signal_Solutions Yes End Optimized Assay Check_Signal->End No Run_BG_Controls Run Controls: - No-enzyme - No-substrate High_BG_Solutions->Run_BG_Controls Run_BG_Controls->Check_Signal Run_Titrations Run Titrations: - Enzyme concentration - Substrate concentration Low_Signal_Solutions->Run_Titrations Run_Titrations->End

Caption: Troubleshooting Workflow for AMC Assays.

Ala-Phe-Lys-AMC solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ala-Phe-Lys-AMC. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the solubility of this compound.

Troubleshooting Guide: Solubility Issues

Question: My this compound is not dissolving properly in my desired solvent. What should I do?

Answer:

Proper dissolution of this compound is critical for accurate and reproducible experimental results. If you are encountering solubility issues, consider the following troubleshooting steps:

  • Solvent Selection: The recommended solvent for creating a stock solution of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). Some similar fluorogenic peptide substrates have shown high solubility in DMSO. For example, Suc-Ala-Ala-Phe-AMC can be dissolved in DMSO at concentrations up to 250 mg/mL with assistance.[1] For a related substrate, Suc-Ala-Phe-Lys-AMC, a solubility of 100 mg/mL in DMSO has been reported.[2]

  • Enhance Dissolution: To aid dissolution in DMSO, gentle warming and sonication can be effective. For instance, warming the solution to 37°C or even up to 60°C, combined with vortexing or using an ultrasonic bath, can significantly improve solubility.[1]

  • Stock Solution Concentration: It is advisable to prepare a concentrated stock solution in DMSO. A common starting point is to prepare a 1 mM stock solution.[3] For a similar substrate, Ala-Leu-Lys-7-AMC, a 14.56 mM stock solution was prepared by dissolving 1 mg in 141 µl of DMSO.[4]

  • Aqueous Dilution: Direct dissolution in aqueous buffers is generally not recommended due to the substrate's hydrophobic nature. When diluting the DMSO stock solution into an aqueous buffer for your working solution, precipitation can occur. To mitigate this, consider the following:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically less than 5%, and ideally below 1%) to avoid detrimental effects on enzyme activity and cell viability.[5]

    • Use of Detergents: Incorporating a non-ionic detergent, such as Brij L23 (also known as Brij 35), in your aqueous buffer can help maintain the solubility of the substrate.[4] A concentration of 0.01% to 0.1% (v/v) is often sufficient.[4]

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer.

Question: I observed precipitation when I diluted my this compound stock solution into my aqueous assay buffer. How can I prevent this?

Answer:

Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic peptides like this compound. Here are some solutions:

  • Incorporate a Surfactant: As mentioned previously, adding a non-ionic detergent like Brij L23 or Tween-20 to your assay buffer can significantly enhance the solubility of the substrate in the aqueous environment.[4]

  • Optimize pH: The solubility of peptides can be pH-dependent. While specific data for this compound is limited, you may need to empirically test a range of pH values for your assay buffer to find the optimal condition for substrate solubility and enzyme activity.

  • Reduce Final Substrate Concentration: If possible, lowering the final concentration of this compound in your assay may prevent it from exceeding its solubility limit in the aqueous buffer.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous DMSO.[1][2]

Q2: What is a typical stock solution concentration for this compound?

A2: A typical stock solution concentration is in the millimolar (mM) range. For a similar substrate, MeOSuc-Ala-Phe-Lys-AMC, a 1 mM stock solution in DMSO is suggested.[3] Another related substrate, Ala-Leu-Lys-7-AMC, has been prepared at a concentration of 14.56 mM in DMSO.[4]

Q3: How should I store my this compound stock solution?

A3: this compound powder and stock solutions should be protected from light.[6] It is recommended to store the solid compound at -15°C to -20°C.[1][6][7] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2][8]

Q4: Can I dissolve this compound directly in water or an aqueous buffer?

A4: Direct dissolution in aqueous solutions is generally not recommended due to the hydrophobic nature of the peptide, which can lead to poor solubility and inaccurate concentrations. The standard procedure is to first dissolve it in DMSO and then dilute this stock solution into the aqueous buffer.

Q5: My DMSO is not fresh. Can I still use it to dissolve this compound?

A5: It is highly recommended to use fresh, anhydrous DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can significantly decrease the solubility of hydrophobic compounds like this compound.

Quantitative Data Summary

The following table summarizes the solubility information for this compound and related fluorogenic substrates.

CompoundSolventConcentrationNotes
Suc-Ala-Phe-Lys-AMCDMSO100 mg/mL (160.85 mM)Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended.[2]
Suc-Ala-Ala-Phe-AMCDMSO250 mg/mL (442.80 mM)Requires ultrasonication and warming to 60°C.[1]
MeOSuc-Ala-Phe-Lys-AMCDMSO1 mMRecommended stock solution concentration for a protocol.[3]
Ala-Leu-Lys-7-AMCDMSO14.56 mMPrepared by dissolving 1 mg in 141 µl of DMSO.[4]
Suc-AAPF-AMCDMSO100 mg/mL (151.13 mM)Ultrasonic assistance may be needed.[8]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline. Optimization may be required for your specific experimental conditions.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Assay Buffer (e.g., Tris-HCl, HEPES)

  • Non-ionic detergent (e.g., Brij L23 or Tween-20) (optional)

  • Microcentrifuge tubes

  • Vortexer

  • Ultrasonic water bath

Procedure:

  • Stock Solution Preparation (in DMSO): a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the desired amount of this compound. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1-20 mM). d. Vortex the solution thoroughly. e. If the substrate does not fully dissolve, use an ultrasonic bath for 5-10 minutes or gently warm the solution to 37°C. f. Once fully dissolved, aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid multiple freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation (in Aqueous Buffer): a. Prepare your aqueous assay buffer. If you are experiencing precipitation, consider adding a non-ionic detergent (e.g., 0.05% v/v Brij L23). b. Thaw an aliquot of the this compound DMSO stock solution. c. Perform a serial dilution of the stock solution into the assay buffer to achieve the final desired working concentration. Add the DMSO stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation. d. The final concentration of DMSO in the working solution should be kept to a minimum (ideally <1%). e. Use the working solution immediately for your assay.

Visualizations

experimental_workflow Experimental Workflow for this compound Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start This compound (Solid) dissolve Dissolve in Anhydrous DMSO start->dissolve assist Warm / Sonicate (if needed) dissolve->assist stock Concentrated Stock Solution (e.g., 10 mM in DMSO) assist->stock aliquot Aliquot and Store at -20°C / -80°C stock->aliquot thaw Thaw Stock Aliquot dilute Serially Dilute Stock into Buffer thaw->dilute buffer Prepare Aqueous Assay Buffer (Optional: with detergent like Brij L23) buffer->dilute working Final Working Solution (e.g., 10-100 µM) dilute->working assay Use Immediately in Assay working->assay

Caption: Workflow for preparing this compound stock and working solutions.

troubleshooting_logic Troubleshooting Logic for Solubility Issues start Problem: Poor Solubility or Precipitation check_solvent Is the solvent anhydrous DMSO? start->check_solvent use_dmso Action: Use fresh, high-quality anhydrous DMSO. check_solvent->use_dmso No check_assistance Have you tried warming or sonication? check_solvent->check_assistance Yes use_dmso->check_assistance apply_assistance Action: Gently warm (37°C) or use an ultrasonic bath. check_assistance->apply_assistance No check_dilution Is precipitation occurring upon aqueous dilution? check_assistance->check_dilution Yes apply_assistance->check_dilution add_detergent Solution 1: Add a non-ionic detergent (e.g., Brij L23) to the aqueous buffer. check_dilution->add_detergent Yes optimize_ph Solution 2: Empirically test and optimize the pH of the assay buffer. check_dilution->optimize_ph Yes lower_conc Solution 3: Reduce the final substrate concentration in the assay. check_dilution->lower_conc Yes resolved Problem Resolved check_dilution->resolved No add_detergent->resolved optimize_ph->resolved lower_conc->resolved

Caption: Decision tree for troubleshooting this compound solubility problems.

References

temperature optimization for Ala-Phe-Lys-AMC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the temperature optimization of assays utilizing the fluorogenic substrate Alanine-Phenylalanine-Lysine-7-amido-4-methylcoumarin (Ala-Phe-Lys-AMC). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for an this compound assay?

A1: The optimal temperature for an this compound assay is dependent on the specific enzyme being studied. For assays involving cathepsin B , an optimal temperature of around 40°C has been reported, with the enzyme being stable up to this temperature before a decrease in activity is observed. For enzymes like plasmin , the optimal temperature is generally in the range of 25°C to 37°C . It is crucial to note that plasmin can undergo thermal inactivation at temperatures above 60°C. For human enzymes, the optimal temperature is typically around 37°C. Ultimately, the ideal temperature should be determined empirically for your specific experimental conditions.

Q2: How does temperature affect the kinetic parameters (Km and Vmax) of the enzymatic reaction?

A2: Temperature has a significant impact on enzyme kinetics.

  • Vmax (Maximum Velocity): Generally, Vmax increases with temperature as the kinetic energy of both the enzyme and substrate molecules increases, leading to more frequent collisions.

  • Km (Michaelis Constant): The effect of temperature on Km, which reflects the substrate concentration at half-maximal velocity, can be more variable. For many enzymes, Km tends to increase with temperature.

An increase in temperature doesn't always lead to a more efficient reaction. If Km increases more rapidly than Vmax, the overall catalytic efficiency (Vmax/Km) may decrease. It is essential to find a balance where the enzyme exhibits high activity without being denatured.

Q3: What is the recommended storage temperature for the this compound substrate?

A3: The this compound substrate should be stored at -20°C , protected from light. Proper storage is critical to prevent degradation and ensure the reproducibility of your experimental results.

Q4: Can temperature fluctuations during the assay affect my results?

A4: Yes, even minor temperature fluctuations of 1-2°C can lead to significant variations in enzyme activity, potentially altering results by 10-20%. Maintaining a constant and uniform temperature across all wells of your microplate is crucial for obtaining reliable and reproducible data. Use a temperature-controlled plate reader or incubator to minimize these fluctuations.

Q5: What are the signs of substrate or enzyme degradation due to improper temperature?

A5: Signs of degradation can include:

  • High background fluorescence: This may indicate spontaneous breakdown of the substrate.

  • Low or no signal: This could be due to enzyme denaturation and loss of activity.

  • Inconsistent results: Fluctuating temperatures can lead to variability between replicate wells and experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or very low fluorescent signal Enzyme inactivity due to low temperature. Increase the incubation temperature to the optimal range for your enzyme (e.g., 25-40°C).
Enzyme denaturation due to high temperature. Lower the incubation temperature. Ensure the temperature does not exceed the enzyme's stability range.
Substrate degradation. Ensure the this compound substrate has been stored correctly at -20°C and protected from light. Prepare fresh substrate solutions for each experiment.
High background fluorescence Spontaneous substrate hydrolysis at elevated temperatures. Lower the assay temperature. Run a substrate-only control (no enzyme) to assess the level of spontaneous hydrolysis at your chosen temperature.
Contaminated reagents. Use fresh, high-purity reagents and sterile, nuclease-free water.
Inconsistent results between wells Temperature gradient across the microplate. Ensure the entire plate is at a uniform temperature before adding reagents. Incubate the plate in a temperature-controlled environment. Avoid "edge effects" by not using the outer wells or by filling them with buffer.
Pipetting errors. Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.
Reaction rate is too fast to measure accurately Assay temperature is too high, leading to very rapid enzyme activity. Lower the incubation temperature to slow down the reaction rate.
Enzyme concentration is too high. Reduce the concentration of the enzyme in the assay.
Reaction rate is too slow Assay temperature is too low. Increase the incubation temperature to the optimal range for the enzyme.
Sub-optimal buffer pH. Confirm that the pH of your assay buffer is optimal for the enzyme's activity.

Data Presentation

Table 1: General Temperature Recommendations for this compound Assays

EnzymeRecommended Temperature Range (°C)Optimal Temperature (°C)Notes
Plasmin25 - 3

impact of DMSO concentration on Ala-Phe-Lys-AMC assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of Dimethyl Sulfoxide (DMSO) concentration on the Ala-Phe-Lys-AMC protease assay. This resource is intended for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO used in the this compound assay?

A1: DMSO is a versatile organic solvent widely used in enzyme assays to dissolve a broad range of molecules, including the this compound substrate and various test compounds or inhibitors that may have poor solubility in aqueous solutions.[1][2] Its primary role is to facilitate the introduction of these non-polar molecules into the aqueous assay buffer.

Q2: What is the recommended final concentration of DMSO for this assay?

A2: The optimal final concentration of DMSO is highly dependent on the specific protease being studied and the overall assay conditions. It is generally recommended to keep the final DMSO concentration as low as possible.[1] For many enzyme assays, a final concentration of 0.1% to 1% (v/v) is well-tolerated.[1] However, some enzymes, like the SARS-CoV-2 3CLpro, have shown enhanced activity at DMSO concentrations as high as 20%.[3][4][5] It is crucial to perform a DMSO tolerance test for your specific experimental setup to determine the optimal concentration.[1]

Q3: Can DMSO affect the activity of the protease?

A3: Yes, DMSO can significantly impact enzyme activity. At high concentrations, DMSO can perturb the conformational structure of the enzyme, which may lead to either a reversible decrease or, in some cases, an increase in catalytic activity.[1][2][3] For instance, while some proteases may be inhibited, the catalytic efficiency of SARS-CoV-2 3CLpro has been shown to improve with increasing DMSO concentrations up to 20%.[3][4][5]

Q4: I am observing high background fluorescence in my control wells. Could DMSO be the cause?

A4: This is a possibility. Some grades of DMSO may contain fluorescent impurities that can contribute to high background signals.[1] It is recommended to use a high-purity, spectroscopy-grade DMSO to minimize this issue. Additionally, always include a "no enzyme" blank control with the corresponding DMSO concentration and subtract this background fluorescence from all experimental wells.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Enzyme Activity High DMSO Concentration: The final DMSO concentration may be inhibiting the enzyme.[1]Run a DMSO concentration gradient (e.g., 0% to 10%) to determine the optimal concentration for your specific protease. Ensure the final concentration is below the inhibitory threshold.[1]
Inhibitor/Compound Precipitation: The test compound, dissolved in DMSO, may be precipitating when added to the aqueous buffer.Visually inspect the wells for any signs of precipitation. To improve solubility, you can try gentle warming of the solution or brief sonication. Consider modifying the buffer composition if the issue persists.[1]
Poor Reproducibility Inconsistent DMSO Concentration: Minor variations in the final DMSO concentration between wells can lead to variability in enzyme activity.Prepare a master mix of your inhibitor dilutions to ensure a consistent final DMSO concentration across all relevant wells.[1]
Compound Aggregation: Some test compounds can form aggregates in the assay buffer, and this can be influenced by the DMSO concentration.To prevent aggregation, consider including a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer.[1]
Unexpected Increase in Activity DMSO-induced Enhancement: For some proteases, DMSO can enhance catalytic activity.This may not be a problem but a characteristic of your enzyme. It is important to run proper controls with varying DMSO concentrations to understand its effect on your specific protease.

Impact of DMSO on Protease Activity (Data from Related Assays)

The following table summarizes the general effect of DMSO on the activity of various proteases as observed in different studies. The actual values will be specific to the enzyme and assay conditions.

DMSO Concentration (% v/v)Relative Protease Activity (%)Observations
0100Baseline activity in the absence of an organic solvent.
195 - 100Generally well-tolerated, though slight inhibition may occur with sensitive enzymes.[1]
2VariableNegligible effects on HIV-1 protease activity were observed.[6]
5VariableFor some enzymes like SARS-CoV-2 3CLpro, activity may be enhanced.[3][4][5] For others, inhibition may be observed.
10VariableHIV-1 protease showed minimal effects.[6] However, this concentration can be inhibitory for other enzymes.
20VariableShown to improve the catalytic efficiency of SARS-CoV-2 3CLpro.[3][4][5] May cause significant inhibition in other proteases.

Experimental Protocols

General Protocol for this compound Protease Assay

This protocol provides a general workflow for measuring protease activity using the this compound substrate. All concentrations and volumes should be optimized for your specific enzyme and experimental setup.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer suitable for your protease (e.g., Tris or HEPES buffer at a physiological pH).

  • Substrate Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Store this solution protected from light at -20°C.

  • Enzyme Solution: Dilute the protease in the assay buffer to the desired working concentration immediately before use. Keep the enzyme on ice.

  • Inhibitor/Test Compound Stock Solution: Dissolve any test compounds or inhibitors in 100% DMSO to create concentrated stock solutions.

2. Assay Procedure:

  • In a 96-well microplate, add your test compounds or inhibitors at various concentrations. Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate, no enzyme).

  • Add the enzyme solution to all wells except the negative control.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the this compound substrate solution to all wells. The final DMSO concentration should be consistent across all wells.

  • Immediately place the plate in a fluorescence plate reader.

  • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at approximately 360-380 nm and emission at approximately 440-460 nm. The rate of increase in fluorescence is proportional to the enzyme activity.

Visualizations

G Troubleshooting DMSO-Related Issues in this compound Assay cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solutions cluster_3 Outcome start Assay Anomaly Observed problem Inconsistent or Unexpected Results? start->problem check_dmso Is Final DMSO Concentration Consistent and Optimized? problem->check_dmso Yes check_precipitation Is Compound Precipitation or Aggregation Observed? check_dmso->check_precipitation Yes optimize_dmso Perform DMSO Tolerance Test (e.g., 0.1% - 10%) check_dmso->optimize_dmso No check_background Is Background Fluorescence High? check_precipitation->check_background No add_detergent Add Detergent (e.g., 0.01% Triton X-100) check_precipitation->add_detergent Yes use_hplc_dmso Use High-Purity DMSO check_background->use_hplc_dmso Yes end Reliable Assay Results check_background->end No master_mix Use Master Mix for Consistent DMSO Concentration optimize_dmso->master_mix master_mix->end add_detergent->end subtract_blank Subtract 'No Enzyme' Blank use_hplc_dmso->subtract_blank subtract_blank->end

Caption: Troubleshooting workflow for DMSO-related issues.

G Experimental Workflow for this compound Assay cluster_0 Preparation cluster_1 Assay Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis reagents Prepare Assay Buffer, Substrate, Enzyme, and Inhibitor Stocks in DMSO add_inhibitor Add Inhibitor/Compound to 96-well Plate reagents->add_inhibitor add_enzyme Add Enzyme Solution add_inhibitor->add_enzyme pre_incubate Pre-incubate at Desired Temperature add_enzyme->pre_incubate add_substrate Initiate Reaction with Substrate Addition pre_incubate->add_substrate measure_fluorescence Measure Fluorescence Kinetically add_substrate->measure_fluorescence analyze_data Calculate Reaction Rates and Inhibition measure_fluorescence->analyze_data

Caption: General experimental workflow.

References

correcting for substrate inhibition with Ala-Phe-Lys-AMC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic substrate Ala-Phe-Lys-AMC.

Troubleshooting Guide

Issue: Decreased Signal at High Substrate Concentrations (Suspected Substrate Inhibition)

Question: My fluorescence signal plateaus and then decreases as I increase the concentration of this compound in my enzyme assay. Is this substrate inhibition, and how can I correct for it?

Answer:

This phenomenon is characteristic of substrate inhibition, where the enzyme's activity is reduced at high substrate concentrations. This can occur through various mechanisms, such as the formation of a non-productive enzyme-substrate complex. To confirm and correct for this, follow these steps:

1. Experimental Verification:

  • Substrate Titration: Perform a detailed substrate titration experiment. Prepare a wide range of this compound concentrations, extending well beyond the suspected inhibitory concentrations.

  • Data Plotting: Plot the initial reaction velocity (rate of fluorescence increase) against the substrate concentration. If substrate inhibition is occurring, you will observe a characteristic "bell-shaped" curve where the velocity initially increases, reaches a maximum (Vmax), and then declines.

2. Data Analysis to Correct for Substrate Inhibition:

If substrate inhibition is confirmed, the standard Michaelis-Menten equation will not accurately fit your data. You should instead use a model that accounts for substrate inhibition, such as the uncompetitive substrate inhibition model. The equation for this model is:

v = Vmax / (1 + (Km/[S]) + ([S]/Ki))

Where:

  • v: Initial reaction velocity

  • Vmax: Maximum reaction velocity

  • Km: Michaelis constant

  • [S]: Substrate concentration

  • Ki: Inhibition constant for the substrate

Use non-linear regression analysis software (e.g., GraphPad Prism, R) to fit your data to this equation. This will provide you with the corrected kinetic parameters (Vmax, Km, and Ki).

3. Experimental Protocol to Determine Kinetic Parameters in the Presence of Substrate Inhibition:

a. Reagent Preparation:

  • Assay Buffer: Prepare a suitable assay buffer at the optimal pH and ionic strength for your enzyme.
  • Enzyme Stock Solution: Prepare a concentrated stock solution of your enzyme in assay buffer.
  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer. Ensure the final solvent concentration in the assay is low and consistent across all wells.
  • AMC Standard: Prepare a stock solution of free 7-amino-4-methylcoumarin (AMC) for generating a standard curve.

b. Assay Procedure:

  • Prepare Substrate Dilutions: In a microplate, perform serial dilutions of the this compound stock solution to create a range of concentrations. This range should be wide enough to capture the initial rise, the peak, and the subsequent decrease in enzyme activity.
  • Add Enzyme: Add a fixed, predetermined concentration of the enzyme to each well to initiate the reaction.
  • Kinetic Read: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic mode). The excitation and emission wavelengths for AMC are typically around 350-360 nm and 440-460 nm, respectively.
  • Generate AMC Standard Curve: In separate wells, prepare a dilution series of the free AMC standard in assay buffer. Measure the fluorescence of these standards.
  • Data Processing:
  • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots for each substrate concentration.
  • Convert the V₀ from relative fluorescence units (RFU)/min to moles of product formed/min using the slope of the AMC standard curve.
  • Plot the converted velocities against the corresponding this compound concentrations.
  • Fit the data to the substrate inhibition equation using non-linear regression to determine Vmax, Km, and Ki.

Logical Workflow for Addressing Substrate Inhibition

Substrate_Inhibition_Workflow A Observe Decreased Signal at High [Substrate] B Perform Wide-Range Substrate Titration A->B C Plot Velocity vs. [Substrate] B->C D Does the curve show a bell shape? C->D E YES: Substrate Inhibition Confirmed D->E Yes F NO: Check for other issues (e.g., inner filter effect) D->F No G Fit data to Substrate Inhibition Model E->G H Determine Corrected Kinetic Parameters (Vmax, Km, Ki) G->H

Caption: A logical workflow for identifying and correcting for substrate inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of substrate inhibition?

A1: Substrate inhibition occurs when the binding of more than one substrate molecule to the enzyme leads to a non-productive or less productive enzyme-substrate complex. This can happen in several ways, including:

  • Binding to an allosteric site: A second substrate molecule binds to a site other than the active site, inducing a conformational change that reduces catalytic efficiency.

  • Formation of a dead-end ternary complex: Two substrate molecules bind to the active site in an orientation that prevents the catalytic reaction from proceeding.

  • Blockage of product release: A second substrate molecule binds to the enzyme-product complex, preventing the release of the product and thus slowing down the overall reaction rate.

Q2: Could the decrease in signal be due to something other than substrate inhibition?

A2: Yes, other factors can cause a non-linear or decreasing fluorescence signal at high substrate concentrations. One common issue with fluorescent substrates is the inner filter effect . This occurs when high concentrations of the substrate absorb either the excitation light or the emitted fluorescence, leading to an artificially lower signal.

To distinguish between substrate inhibition and the inner filter effect, you can perform a control experiment. Prepare a series of wells with increasing concentrations of this compound, but instead of adding your enzyme, add a fixed concentration of free AMC. If the fluorescence of the free AMC decreases at higher this compound concentrations, the inner filter effect is likely contributing to your observations.

Signaling Pathway of Substrate Inhibition

Substrate_Inhibition_Mechanism cluster_0 Productive Pathway cluster_1 Inhibitory Pathway E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (Km) S Substrate (S) ES->E + P (kcat) P Product (P) ES_I Enzyme-Substrate Complex (ES) ESS Enzyme-Substrate-Substrate Complex (ESS) (Non-productive) ES_I->ESS + S (Ki) S_I Substrate (S)

Caption: A simplified diagram illustrating the formation of a non-productive ESS complex in substrate inhibition.

Q3: What are the typical kinetic parameters for AMC-based substrates?

A3: The kinetic parameters (Km, Vmax, kcat) for AMC-based substrates are highly dependent on the specific peptide sequence, the enzyme being assayed, and the assay conditions. While specific data for this compound is not extensively published, related aminopeptidase substrates show a range of affinities and turnover rates. For example, Km values for various aminoacyl-AMC substrates with puromycin-sensitive aminopeptidase can range from 167 µM to 220 µM. It is crucial to determine these parameters empirically for your specific experimental system.

Q4: How can I avoid substrate inhibition in my routine assays?

A4: Once you have determined the kinetic parameters, including the Ki for substrate inhibition, you can design your experiments to use a substrate concentration that is well below the inhibitory range. Typically, using a substrate concentration at or near the Km will provide a good signal without significant inhibition. For inhibitor screening assays, it is important to use a consistent substrate concentration that is known to be in the non-inhibitory range to ensure that any observed decrease in signal is due to the inhibitor and not the substrate.

Quantitative Data Summary

The following table provides a hypothetical example of kinetic data that might be obtained from an experiment demonstrating substrate inhibition.

This compound (µM)Initial Velocity (RFU/min)
05
10150
25350
50600
100850
200950
400800
800550
1600300

Fitted Kinetic Parameters (Hypothetical):

ParameterValue
Vmax1050 RFU/min
Km75 µM
Ki500 µM

This table illustrates the expected trend of initial velocity increasing and then decreasing with rising substrate concentration, and the kind of parameters that would be derived from fitting the data to a substrate inhibition model.

Validation & Comparative

A Comparative Guide to the Substrate Specificity of Ala-Phe-Lys-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorogenic substrate Ala-Phe-Lys-AMC with alternative substrates for monitoring the activity of plasmin and other related serine proteases. The information presented herein is supported by experimental data to aid in the selection of the most appropriate substrate for specific research and drug development applications.

Introduction to this compound

This compound (Alanine-Phenylalanine-Lysine-7-amino-4-methylcoumarin) is a synthetic peptide substrate commonly used for the sensitive detection of protease activity. The substrate consists of a tripeptide sequence (Ala-Phe-Lys) recognized and cleaved by specific proteases, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the lysine residue and the AMC moiety, the highly fluorescent AMC is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

This compound and its succinylated form, Suc-Ala-Phe-Lys-AMC, are particularly recognized as sensitive substrates for plasmin, a key serine protease involved in the fibrinolytic system. However, the substrate can also be cleaved by other trypsin-like proteases, making it crucial to understand its specificity in the context of the biological system being studied.

Comparative Analysis of Substrate Specificity

The choice of a fluorogenic substrate is critical for the accurate and sensitive measurement of protease activity. The ideal substrate exhibits high specificity for the target enzyme, a low Michaelis constant (Km) indicating high affinity, and a high catalytic rate constant (kcat) for efficient turnover. The catalytic efficiency of an enzyme for a given substrate is best represented by the kcat/Km ratio.

Below is a comparative table summarizing the kinetic parameters of this compound and several alternative fluorogenic substrates for plasmin and other relevant serine proteases.

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Suc-Ala-Phe-Lys-AMCPlasmin---
Boc-Val-Leu-Lys-MCAHuman Plasmin~100--
Boc-Glu-Lys-Lys-MCAHuman Plasmin~100--
D-Val-Leu-Lys-pNAPlasmin400-50
D-Val-Phe-Lys-pNAPlasmin75-200
pyroGlu-Phe-Lys-pNAPlasmin350-170
(Cbz-Phe-Arg-NH)₂-RhodamineHuman Plasmin--Highly Specific
(Cbz-Pro-Arg-NH)₂-RhodamineHuman Thrombin--Highly Specific

Note: A dash (-) indicates that the specific value was not available in the cited literature. MCA refers to 7-amino-4-methylcoumaryl-7-amide, which is structurally very similar to AMC. pNA refers to p-nitroanilide, a chromogenic leaving group.

The data indicates that while this compound is a recognized substrate for plasmin, several alternatives with varying peptide sequences and fluorogenic/chromogenic groups exist. For instance, substrates with a P1 lysine are generally preferred by plasmin. The choice between AMC, MCA, pNA, and rhodamine-based leaving groups depends on the desired sensitivity and the available detection instrumentation. Rhodamine-based substrates, for example, have been reported to offer significantly higher sensitivity compared to their coumarin-based counterparts.

Experimental Protocols

Accurate comparison of substrate specificity requires standardized and well-defined experimental protocols. Below are detailed methodologies for key experiments.

Enzyme Activity Assay using a Fluorogenic Substrate

This protocol outlines a general procedure for measuring protease activity using an AMC-based substrate in a 96-well plate format.

Materials:

  • Purified enzyme (e.g., Plasmin)

  • Fluorogenic substrate (e.g., this compound)

  • Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)

  • 96-well, black, flat-bottom microplate

  • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~450-460 nm.

Procedure:

  • Substrate Preparation: Prepare a stock solution of the fluorogenic substrate in a suitable solvent like DMSO. Dilute the stock solution to the desired final concentrations in Assay Buffer immediately before use. Protect the substrate solution from light.

  • Enzyme Preparation: Prepare a stock solution of the purified enzyme in Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.

  • Assay Setup:

    • Add a defined volume of Assay Buffer to each well.

    • Add the substrate solution to each well to achieve the desired final concentration.

    • To initiate the reaction, add a small volume of the enzyme solution to each well. The final reaction volume is typically 100-200 µL.

    • Include control wells containing substrate and buffer but no enzyme to measure background fluorescence.

  • Data Acquisition: Immediately place the microplate in a pre-warmed fluorescence plate reader. Measure the increase in fluorescence intensity over time in kinetic mode.

  • Data Analysis:

    • Subtract the background fluorescence from the readings of the enzyme-containing wells.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • To determine Km and kcat, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-

A Comparative Guide to the Kinetic Constants of AMC Substrates for Protease Activity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic constants of various 7-amino-4-methylcoumarin (AMC) substrates for a range of proteases. The data presented here, sourced from peer-reviewed literature, is intended to assist researchers in selecting the appropriate substrates for their experimental needs, designing robust enzyme assays, and interpreting kinetic data.

Introduction to AMC Substrates

Fluorogenic substrates based on 7-amino-4-methylcoumarin (AMC) are widely used for the continuous monitoring of protease activity. These substrates consist of a peptide sequence recognized by a specific protease, linked to the AMC fluorophore. In its intact form, the substrate is minimally fluorescent. Upon enzymatic cleavage of the amide bond between the peptide and the AMC moiety, the highly fluorescent AMC is released. The resulting increase in fluorescence is directly proportional to the enzyme's activity, allowing for sensitive and real-time measurement of enzymatic reactions.

Comparative Kinetic Data

The following tables summarize the key kinetic parameters—Michaelis-Menten constant (Km), catalytic constant (kcat), and catalytic efficiency (kcat/Km)—for various AMC substrates with their corresponding proteases. These values are crucial for understanding enzyme-substrate interactions and catalytic efficiency.

Aminopeptidases
EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)
ERAP1 Leu-AMC--0.041
Ala-AMC--0.015
Arg-AMC--0.004
Puromycin-sensitive aminopeptidase (PSA) Arg-AMC12--
Ala-AMC70--
Leu-AMC19--

Note: Full Michaelis-Menten analysis for Leu-AMC with ERAP1 was challenging due to the substrate's allosteric behavior. The kcat/Km for ERAP1 allotypes were determined under conditions where the substrate concentration was well below Km.

Caspases
EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)

Establishing the Limit of Detection for Protease Activity with Ala-Phe-Lys-AMC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methods to establish the limit of detection (LOD) for protease assays utilizing the fluorogenic substrate Alanine-Phenylalanine-Lysine-7-amido-4-methylcoumarin (Ala-Phe-Lys-AMC). It is designed for researchers, scientists, and drug development professionals seeking to accurately quantify protease activity and assess assay sensitivity. We present detailed experimental protocols, comparative data, and workflow visualizations to support robust assay validation.

Introduction to the this compound Assay

The this compound (AFC) assay is a widely used method for measuring the activity of certain proteases. The substrate consists of a tripeptide sequence (Ala-Phe-Lys) recognized and cleaved by specific enzymes, such as plasmin. The tripeptide is covalently linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). In its conjugated form, the AMC molecule exhibits minimal fluorescence. Upon enzymatic cleavage of the amide bond between the lysine residue and AMC, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored over time. The rate of this fluorescence increase is directly proportional to the protease activity.

Determining the Limit of Detection (LOD)

The Limit of Detection (LOD) is a critical performance characteristic of any quantitative assay. It is defined as the lowest concentration of an analyte that can be reliably detected and distinguished from a blank or background signal with a specified level of confidence. For enzyme kinetics, the LOD corresponds to the lowest enzyme activity that can be confidently measured above the background noise of the assay. Two primary methods for determining the LOD in fluorescence-based assays are presented below.

Experimental Protocols

Protocol 1: LOD Determination using the Blank Method

This method is the most direct approach and relies on the statistical analysis of replicate blank measurements. The LOD is calculated based on the mean and standard deviation of the background signal.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

  • This compound substrate stock solution (e.g., 10 mM in DMSO)

  • Protease of interest (e.g., Plasmin)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of the AFC substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). Protect the solution from light.

  • Set up Blank Measurements:

    • In a 96-well plate, add the AFC substrate working solution to at least 20 wells (e.g., 50 µL per well).

    • Add an equal volume of Assay Buffer (50 µL) to each of these wells. These wells constitute the "blanks" as they contain no enzyme.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed period (e.g., 30 minutes). Protect the plate from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each blank well using a plate reader with excitation and emission wavelengths appropriate for AMC (Ex: 380 nm, Em: 460 nm).

  • Calculation:

    • Calculate the mean (μBlanks) and the standard deviation (σBlanks) of the fluorescence readings from the blank wells.

    • The LOD in terms of fluorescence units (RFU) is calculated as: LOD (RFU) = μBlanks + 3σBlanks

    • To convert this to enzyme concentration, a standard curve of known enzyme concentrations must be run in parallel to determine the activity level that corresponds to this fluorescence value.

Protocol 2: LOD Determination using a Calibration Curve

This method uses the parameters derived from a linear regression of a standard curve, typically of the fluorescent product (free AMC) or of the enzyme itself at low concentrations.

Materials:

  • Same as Protocol 1, plus:

  • Free AMC standard stock solution (e.g., 1 mM in DMSO)

Procedure:

  • Prepare AMC Standard Curve:

    • Prepare a series of dilutions of the free AMC standard in Assay Buffer to create a standard curve covering the low end of the expected signal range (e.g., 0 nM to 1000 nM).

    • Add these standards to the 96-well plate.

  • Prepare Enzyme Dilution Series:

    • Prepare a dilution series of the protease in Assay Buffer, starting from a low concentration expected to be near the detection limit.

  • Run Assay:

    • Add the AFC substrate to all wells (including standards and enzyme dilutions).

    • Incubate and measure fluorescence as described in Protocol 1.

  • Calculation:

    • Plot the fluorescence of the AMC standards versus their concentration and perform a linear regression to obtain the slope (m) and the standard deviation of the y-intercept (σintercept) or the standard error of the regression (Sy/x).

    • The LOD in terms of concentration is calculated as: LOD (Concentration) = 3.3 * (σintercept / m)

    • This directly yields the LOD in concentration units of the fluorescent product, which can be related back to enzyme activity.

**Data Presentation

Safety Operating Guide

Safe Disposal of Ala-Phe-Lys-AMC: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Ala-Phe-Lys-AMC (H-Ala-Phe-Lys-7-amido-4-methylcoumarin), a fluorogenic substrate commonly used in enzymatic assays. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for a comprehensive understanding of the compound's characteristics to inform safe handling and disposal practices.

PropertyValue
CAS Number 120928-02-1
Molecular Formula C₂₈H₃₅N₅O₅
Molecular Weight 521.62 g/mol

Disposal Protocol

The following step-by-step procedure outlines the recommended process for the safe disposal of this compound. This protocol is based on general best practices for laboratory chemical waste. Note: Always consult your institution's specific hazardous waste disposal guidelines and local regulations, as they may vary.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE:

  • Safety goggles

  • Lab coat

  • Nitrile gloves

Step 2: Waste Segregation

Proper segregation of chemical waste is fundamental to safe disposal.

  • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any lab materials (e.g., pipette tips, microfuge tubes) that have come into direct contact with the compound. Place these materials in a designated, clearly labeled hazardous waste container. The container should be sealable and made of a material compatible with the chemical.

  • Aqueous Solutions: For solutions containing this compound, do not dispose of them down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office. Collect all aqueous waste in a designated, leak-proof, and clearly labeled hazardous waste container.

Step 3: Waste Labeling and Storage

Proper labeling and temporary storage are critical for safety and regulatory compliance.

  • Labeling: The hazardous waste container must be labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date of accumulation

    • The name of the principal investigator or lab contact

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general lab traffic and incompatible chemicals.

Step 4: Arranging for Disposal

Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. Provide them with all the necessary information from the waste label.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_ppe Safety Precautions cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_storage_disposal Storage and Disposal start Begin Work with this compound ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe waste_generated Generate Waste (Solid or Aqueous) ppe->waste_generated decision Solid or Aqueous Waste? waste_generated->decision solid_waste Collect in Labeled Solid Hazardous Waste Container decision->solid_waste Solid aqueous_waste Collect in Labeled Aqueous Hazardous Waste Container decision->aqueous_waste Aqueous storage Store Sealed Container in Satellite Accumulation Area solid_waste->storage aqueous_waste->storage disposal Contact EHS for Waste Pickup and Disposal storage->disposal

Caption: Workflow for the safe disposal of this compound.

Personal protective equipment for handling Ala-Phe-Lys-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory reagents is paramount. This guide provides immediate, essential safety and logistical information for the fluorogenic substrate Ala-Phe-Lys-AMC, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, which contains the hazardous component 7-Amino-4-methylcoumarin (AMC), the following personal protective equipment is essential to minimize exposure and ensure personal safety. The primary hazards associated with the AMC moiety include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

1. Eye and Face Protection:

  • Safety Glasses with Side Shields: To protect against splashes or dust particles entering the eyes.

  • Chemical Safety Goggles: Recommended when there is a higher risk of splashing.

2. Skin Protection:

  • Disposable Nitrile Gloves: To prevent skin contact. Gloves should be inspected before use and changed regularly, or immediately if contaminated.

  • Laboratory Coat: A standard lab coat should be worn to protect clothing and skin from accidental spills.

3. Respiratory Protection:

  • Use in a Well-Ventilated Area: Handle this compound in a chemical fume hood or a well-ventilated laboratory space to minimize inhalation of any dust or aerosols.

  • Respirator: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved particulate respirator may be necessary.

Hazard and Safety Data Summary

The following table summarizes the key hazard information for 7-Amino-4-methylcoumarin (AMC), the active fluorophore in this compound.

Hazard CategoryDescriptionGHS Hazard Statement(s)
Skin Corrosion/Irritation Causes skin irritationH315
Serious Eye Damage/Irritation Causes serious eye irritationH319
Specific Target Organ Toxicity May cause respiratory irritationH335
Combustibility May form combustible dust concentrations in airNot specified

Operational Plan for Safe Handling

Following a systematic operational plan is crucial for minimizing risks when working with this compound.

1. Preparation and Weighing:

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]

  • Weigh the powdered compound in a chemical fume hood or an enclosure with localized exhaust ventilation to prevent the dispersion of dust.

  • Avoid creating dust.[2]

2. Dissolving the Compound:

  • When preparing solutions, add the solvent to the vial containing the pre-weighed this compound to minimize the generation of dust.

  • If sonication is required, ensure the vial is securely capped.

3. Performing the Assay:

  • Conduct all experimental procedures involving this compound solutions in a well-ventilated area.

  • Avoid direct contact with the solution. Use appropriate laboratory equipment for all transfers.

4. Post-Experiment:

  • Decontaminate all work surfaces with an appropriate cleaning agent.

  • Properly label and store any remaining stock solutions according to the manufacturer's recommendations, typically at -20°C or -80°C and protected from light.[3][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

1. Unused Compound:

  • Dispose of unused, solid this compound as chemical waste in a clearly labeled, sealed container.

2. Solutions:

  • Aqueous solutions containing this compound should be collected in a designated hazardous waste container. Do not pour down the drain.

3. Contaminated Materials:

  • All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be placed in a designated chemical waste bag or container for disposal.

Experimental Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound prep Preparation - Don PPE - Verify fume hood function - Gather materials weigh Weighing - In fume hood - Minimize dust prep->weigh Proceed to dissolve Dissolving - Add solvent to solid - Cap securely weigh->dissolve Proceed to assay Assay Procedure - In well-ventilated area - Avoid contact dissolve->assay Proceed to cleanup Cleanup - Decontaminate surfaces - Remove PPE assay->cleanup After experiment storage Storage - Label vial - Store at recommended temperature - Protect from light assay->storage For stock solutions disposal Disposal - Segregate waste - Label containers cleanup->disposal Segregate waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.